Gap 27
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65)/t31-,32-,33-,34+,35+,37-,38-,39-,40-,41-,42-,44-,45-,46-,47-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRAPDIXXYFGJG-MDAHIHQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H101N15O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432769 | |
| Record name | GAP 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198284-64-9 | |
| Record name | GAP 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Gap 27 as a Connexin 43 Inhibitor: A Technical Guide
Abstract: This document provides a comprehensive technical overview of Gap 27, a mimetic peptide widely used as a selective and reversible inhibitor of Connexin 43 (Cx43). This compound, with the sequence SRPTEKTIFII, corresponds to a segment on the second extracellular loop of Cx43.[1][2][3] It serves as an invaluable tool for investigating the multifaceted roles of Cx43 in cellular physiology and pathology. This guide details its mechanism of action, presents quantitative data from key studies, outlines experimental protocols for its use, and visualizes its effects on cellular signaling pathways.
Introduction to this compound
This compound is a synthetic, eleven-amino-acid peptide (SRPTEKTIFII) that mimics a specific sequence (amino acids 204–214) on the second extracellular loop of Connexin 43 (Cx43), the most ubiquitously expressed gap junction protein in the human body.[2][3][4] This structural homology allows this compound to act as a specific and reversible inhibitor of Cx43-mediated intercellular communication.[2][5] It is a crucial tool for dissecting the functions of Cx43 in both its hemichannel and gap junction channel configurations. Unlike genetic knockdown or knockout approaches, this compound allows for acute, transient blockade of Cx43 function without altering the protein's expression levels, making it ideal for studying dynamic cellular processes.[1][2][6]
Mechanism of Action
This compound exerts a dual inhibitory effect on Cx43 by targeting both unapposed hemichannels and fully formed gap junction channels. The mechanism involves the peptide binding to the extracellular loops of Cx43, which are accessible in both configurations.[7][8]
-
Hemichannel Inhibition: this compound rapidly blocks the function of Cx43 hemichannels (unapposed connexons on the cell surface). This inhibition occurs within minutes of application and prevents the release of signaling molecules like ATP and the uptake of extracellular substances.[7][8][9]
-
Gap Junction Inhibition: The blockade of gap junctional intercellular communication (GJIC) is a slower process, typically occurring after 30 minutes or more of exposure.[7][8] It is hypothesized that the peptide must first permeate the intercellular space to access the binding sites within the gap junction plaque, leading to the uncoupling of adjacent cells.[7]
Furthermore, this compound's mechanism may involve post-translational modifications. Studies have shown that this compound can induce the phosphorylation of Cx43 at serine 368 (Ser368), a modification associated with reduced gap junction communication.[6]
Quantitative Data on this compound Efficacy
The inhibitory effects of this compound have been quantified across various experimental models. The following tables summarize key findings.
Table 1: Inhibition of Cx43 Hemichannel Electrophysiological Activity
| Cell Type | This compound Concentration | Incubation Time | Key Finding | Control | Reference |
| HeLa cells expressing Cx43 | 200 µM | 30 min | Reduced unitary current events at +70 mV. | Scrambled this compound (SGap27) had no effect. | [10] |
| HeLa cells expressing Cx43 | Not specified | Several minutes | Shifted the voltage-dependence of Cx43 hemichannel opening to more positive potentials. | Untreated cells. | [10] |
| Pig ventricular cardiomyocytes | 200 µM | 5 min | Inhibited Ca²⁺-potentiated Cx43 hemichannel activity. | Untreated cells. | [10] |
Table 2: Inhibition of Dye Transfer and Molecular Passage
| Assay Type | Cell Type | This compound Concentration | Key Finding | Reference |
| Calcein Efflux | HeLa cells expressing Cx43 | 300 µM | Inhibited the increased rate of calcein efflux triggered by divalent-free solution. | [10] |
| Dye Uptake | Human keratinocytes & fibroblasts | 100 nM - 100 µM | Attenuated hemichannel activity (dye uptake). | [11][12] |
| Dye Spread | Ex vivo wound healing models | Not specified | Decreased dye spread between cells at the wound margin. | [1][13] |
| Gap Junction Coupling | Keratinocytes & HeLa-Cx43 cells | 50 µM | Effectively inhibits gap junction coupling. | [2][3][5] |
Table 3: Effects on Cellular Processes
| Process | Model System | This compound Concentration | Key Finding | Reference |
| Cell Migration | Adult keratinocytes (AK), Juvenile foreskin fibroblasts (JFF) | 100 nM - 100 µM | Enhanced scrape wound closure rates by ~50%. | [11][12] |
| Cell Proliferation | Human neonatal dermal fibroblasts (HNDF) | Not specified | Enhanced cell proliferation rates. | [11][12] |
| Wound Closure | Ex vivo human corneas | Not specified | Accelerated the rate of epithelial wound closure. | [6] |
| Neuroprotection | 6-OHDA Parkinson's mouse model | Not specified | Reduced death of dopamine neurons; decreased total Cx43 protein levels. | [14] |
Experimental Protocols
Electrophysiological Recording of Cx43 Hemichannels
This protocol is adapted from studies measuring unitary currents through Cx43 hemichannels using patch-clamp techniques.[10]
Objective: To measure single-channel currents of Cx43 hemichannels and assess inhibition by this compound.
Materials:
-
Cells expressing Cx43 (e.g., HeLa-Cx43 or primary cardiomyocytes).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular Solution (in mM): 150 NaCl, 4 CsCl, 2 CaCl₂, 2 MgCl₂, 5 HEPES, 5 glucose, 2 pyruvic acid (pH 7.4).[15]
-
Pipette (Intracellular) Solution (in mM): 125 CsCl, 10 NaAsp, 1 MgCl₂, 2 EGTA, 0.26 CaCl₂, 10 TEA-Cl, 5 HEPES (pH 7.2).[15]
-
This compound peptide and a scrambled control peptide (SGap27), dissolved in extracellular solution to final concentration (e.g., 200 µM).
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Clamp the membrane potential (Vm) at a holding potential where hemichannels are closed (e.g., -30 mV or -70 mV).[10]
-
Apply depolarizing voltage steps (e.g., to +70 mV or +80 mV for 30 seconds) to induce hemichannel opening.[10] Record the resulting currents.
-
-
Inhibition Assay:
-
Obtain baseline recordings of hemichannel activity.
-
Perfuse the bath with extracellular solution containing this compound (e.g., 200 µM) or the scrambled control peptide.
-
After a designated incubation period (e.g., 5-30 minutes), repeat the voltage-step protocol and record currents.
-
-
Data Analysis:
-
Identify unitary current events, characterized by a single-channel conductance of ~220 pS for Cx43.[10]
-
Quantify hemichannel activity by integrating the current traces over the duration of the voltage step to calculate the total charge transfer (Qm).
-
Compare Qm before and after peptide application to determine the percentage of inhibition.
-
Dye Transfer Assay (Calcein Efflux)
This protocol measures the release of a fluorescent dye through hemichannels.[10]
Objective: To assess Cx43 hemichannel permeability and its inhibition by this compound.
Materials:
-
Adherent cells expressing Cx43.
-
Calcein-AM fluorescent dye.
-
Normal extracellular buffer (containing Ca²⁺ and Mg²⁺).
-
Divalent-Free (NDF) buffer to induce hemichannel opening.
-
This compound peptide.
-
Fluorescence microscope with time-lapse imaging capabilities.
Methodology:
-
Cell Loading: Incubate cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. The AM ester is cleaved by intracellular esterases, trapping the fluorescent calcein inside the cells.
-
Baseline Measurement: Wash cells with normal buffer and acquire baseline fluorescence images.
-
Inhibition: For the test condition, pre-incubate cells with this compound (e.g., 300 µM) for 15-30 minutes.
-
Induction of Efflux: Perfuse the cells with NDF buffer (with or without this compound) to trigger the opening of Cx43 hemichannels.
-
Data Acquisition: Capture fluorescence images at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis: Measure the fluorescence intensity of individual cells over time. Calculate the rate of fluorescence loss (calcein efflux) and compare the rates between control, NDF-treated, and NDF + this compound-treated cells.
References
- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 5. lifetein.com [lifetein.com]
- 6. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Inhibition connexin 43 by mimetic peptide Gap27 mediates protective effects on 6-hydroxydopamine induced Parkinson's disease mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Uncoupling Effect: A Technical Guide to the Function of Gap 27 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 27 is a synthetic, cell-permeable nonapeptide with the sequence H-Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile-OH.[1] It is a mimetic peptide, corresponding to a specific sequence (amino acids 204-214) on the second extracellular loop of Connexin 43 (Cx43).[1] Primarily known as a reversible inhibitor of Cx43-mediated communication, this compound has become an invaluable tool in dissecting the roles of gap junctions and hemichannels in a multitude of physiological and pathological processes. This guide provides an in-depth technical overview of this compound's function, mechanism of action, and its application in experimental settings, tailored for professionals in research and drug development.
Core Mechanism of Action
This compound functions by directly interacting with the extracellular domains of Cx43, the most ubiquitously expressed connexin protein. This interaction leads to the inhibition of both gap junctional intercellular communication (GJIC) and hemichannel activity.
Inhibition of Gap Junctions: Gap junctions are intercellular channels formed by the docking of two hemichannels (connexons), one from each adjacent cell. These channels facilitate the direct passage of ions, second messengers, and small metabolites, thereby coordinating cellular activities within a tissue. This compound binds to the second extracellular loop of Cx43, a region critical for the proper docking of connexons.[2] This binding sterically hinders the formation of functional gap junction channels, effectively uncoupling adjacent cells. The inhibition of GJIC by this compound is a time-dependent process, with longer exposure times leading to a more pronounced disruption of cell coupling.[2]
Inhibition of Hemichannels: In addition to forming gap junctions, unapposed connexons, known as hemichannels, can also exist on the cell surface. These channels provide a direct conduit between the cytoplasm and the extracellular environment. Under pathological conditions such as ischemia, hemichannel opening can lead to the release of signaling molecules like ATP and glutamate, and an influx of ions, contributing to cellular stress and death. This compound rapidly closes Cx43 hemichannels within minutes of application by binding to the second extracellular loop, preventing the release of cellular contents and mitigating downstream detrimental effects.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on connexin channels and its impact on various cellular processes.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Gap Junctions) | 20–30 μM | Not specified | [3] |
| IC50 (Hemichannels) | ~161 μM | Not specified | [3] |
| Effective Concentration (GJIC Inhibition) | 50 μM | Keratinocytes, HeLa cells | [1][4] |
| Effective Concentration (Hemichannel Inhibition) | 10-100 μM | Keratinocytes, Fibroblasts | [4] |
| Effective Concentration (Inhibition of Endothelium-Dependent Hyperpolarization) | 500 μM | Guinea-pig isolated internal carotid artery | [5] |
| Effective Concentration (Inhibition of Arterial Relaxation) | 300 μM | Thoracic aorta, Superior mesenteric artery | [5] |
| Cellular Process | Effect of this compound | Quantitative Change | Cell Type/System | Reference |
| Osteoclastic Activity | Decrease | Significant decrease in TRAP-positive cells | Rat osteoclasts | [5] |
| Wound Healing (Scrape Wound Closure) | Enhancement | ~50% increase in closure rate | Adult keratinocytes, Juvenile foreskin fibroblasts | [4] |
| Cell Migration | Enhancement | Average velocity increased by 2.5 µm/h | Juvenile foreskin fibroblasts | [6] |
| Gene Expression (TGF-β1) | Upregulation | Elevated gene expression after 7 days | Rat corneas (in vivo) | [7] |
| Gene Expression (TNF-α) | Upregulation | Elevated gene expression after 7 days | Rat corneas (in vivo) | [7] |
| Protein Expression (Cx43) | Reduction | ~50% decrease after 24h | Juvenile foreskin and adult keratinocytes | [4] |
| Protein Phosphorylation (pSmad3) | Enhancement | Increased pSmad3 levels after 24h | Juvenile and adult dermal fibroblasts | [4] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Scrape Wound Healing Assay
This assay is used to assess the effect of this compound on collective cell migration.
Protocol:
-
Seed cells in a multi-well plate and culture until a confluent monolayer is formed.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh culture medium containing the desired concentration of this compound (e.g., 100 nM - 100 µM) or a vehicle control. A scrambled peptide control should also be included.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated relative to the initial area.
Scrape Loading Dye Transfer (SLDT) Assay for Gap Junctional Intercellular Communication (GJIC)
This method assesses the extent of cell-to-cell communication through gap junctions.
Protocol:
-
Culture cells to confluence on coverslips or in multi-well plates.
-
Prepare a loading solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 1 mg/mL) and a gap junction-impermeable dye of a different color (e.g., Rhodamine Dextran, 1 mg/mL) in PBS.
-
Remove the culture medium and briefly rinse the cells with PBS.
-
Add the loading solution to the cells.
-
Create a "scrape" across the cell monolayer using a sharp blade or needle. The cells along the scrape will be transiently permeabilized and take up the dyes.
-
Incubate for a short period (e.g., 2-5 minutes) to allow dye loading.
-
Wash the cells thoroughly with PBS to remove extracellular dye.
-
Add fresh culture medium (with or without this compound) and incubate for a period (e.g., 30 minutes to 2 hours) to allow for dye transfer to adjacent cells.
-
Fix the cells with 4% paraformaldehyde.
-
Visualize the cells using fluorescence microscopy. The extent of GJIC is determined by the distance the gap junction-permeable dye has traveled from the scrape line, as indicated by the cells that are positive for the permeable dye but negative for the impermeable dye.
Dye Uptake Assay for Hemichannel Activity
This assay measures the opening of hemichannels by assessing the uptake of a membrane-impermeant fluorescent dye.
Protocol:
-
Culture cells on glass coverslips or in multi-well plates.
-
Prepare a solution of a fluorescent dye that can pass through open hemichannels, such as propidium iodide (PI) or ethidium bromide (EtBr), in a low-calcium or calcium-free buffer (to induce hemichannel opening).
-
Pre-incubate the cells with this compound (e.g., 10-100 µM) or a vehicle control for a specified time (e.g., 15-30 minutes).
-
Replace the medium with the dye-containing, low-calcium buffer.
-
Incubate for a defined period (e.g., 5-15 minutes).
-
Wash the cells with PBS to remove extracellular dye.
-
Analyze the dye uptake by fluorescence microscopy or flow cytometry. A reduction in the number of fluorescent cells in the this compound-treated group compared to the control indicates inhibition of hemichannel activity.
Signaling Pathways and Visualizations
This compound's modulation of connexin channels can have significant downstream effects on intracellular signaling pathways.
Mechanism of this compound Inhibition
The primary mechanism involves the binding of this compound to the second extracellular loop of Cx43, preventing the docking of hemichannels to form a complete gap junction and promoting the closure of existing hemichannels.
Caption: Mechanism of this compound inhibition of Cx43 channels.
Experimental Workflow for Assessing GJIC
The scrape loading dye transfer assay is a common method to visualize the effect of this compound on gap junctional intercellular communication.
References
- 1. ovid.com [ovid.com]
- 2. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imbalance between pSmad3 and Notch induces CDK inhibitors in old muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell motility in models of wounded human skin is improved by Gap27 despite raised glucose, insulin and IGFBP-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]
Gap 27: A Deep Dive into its Role in Gap Junction Intercellular Communication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gap 27, a connexin-mimetic peptide, and its critical role in the modulation of gap junction intercellular communication (GJIC). We will delve into its mechanism of action, summarize key quantitative data, detail experimental protocols for its use, and visualize complex signaling pathways and workflows.
Introduction to this compound and Gap Junctions
Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions, second messengers, and small metabolites. This communication is fundamental for coordinating cellular activities in tissues. These channels are formed by two hemichannels, or connexons, one from each of the opposing cells. Each connexon is a hexamer of connexin proteins.
This compound is a synthetic nonapeptide that corresponds to a specific extracellular loop sequence of connexin 43 (Cx43), the most ubiquitously expressed connexin. Its sequence, SRPTEKTIFII, allows it to competitively inhibit the docking of connexons, thereby blocking the formation of functional gap junction channels. This targeted inhibition makes this compound an invaluable tool for studying the physiological and pathological roles of GJIC.
Mechanism of Action
This compound functions as a specific, reversible inhibitor of gap junction formation. By mimicking a portion of the second extracellular loop of Cx43, it is thought to bind to the docking site of opposing connexons, sterically hindering the proper alignment and formation of a complete gap junction channel. This action is specific to the formation of new channels and does not affect pre-existing, functional gap junctions. This specificity allows researchers to investigate processes that rely on the dynamic formation of cell-to-cell communication.
The reversibility of this compound's inhibitory effect is a key advantage. Upon removal of the peptide from the extracellular environment, the formation of new gap junction channels can resume, allowing for the study of recovery and the temporal dynamics of GJIC.
Quantitative Data on this compound
The following tables summarize key quantitative parameters related to the efficacy and application of this compound.
| Parameter | Value | Cell Type / System | Reference |
| Effective Concentration | 100 - 250 µM | Various (e.g., Cardiomyocytes, Neurons) | |
| Incubation Time | 1 - 4 hours | Dependent on cell type and process | |
| Inhibition of Dye Transfer | ~50-80% reduction | Multiple cell lines | |
| Specificity | Primarily Cx43, some effects on Cx37 |
Note: The effective concentration and incubation time can vary significantly depending on the cell type, the specific connexin isoform expressed, and the experimental conditions. It is crucial to optimize these parameters for each new experimental setup.
Key Experimental Protocols
Detailed methodologies for studying the effects of this compound on GJIC are provided below.
Scrape-Loading Dye Transfer Assay
This technique is a common method to assess GJIC by observing the transfer of a low molecular weight fluorescent dye from a loaded cell to its neighbors.
Protocol:
-
Cell Culture: Plate cells to form a confluent monolayer.
-
Pre-incubation: Treat the cells with the desired concentration of this compound (or vehicle control) for the optimized incubation time.
-
Scrape-Loading: Create a "scrape" or scratch in the cell monolayer using a sterile scalpel blade or needle in the presence of a fluorescent dye solution (e.g., Lucifer Yellow, 1 mg/mL in PBS).
-
Incubation: Allow the dye to load into the cells along the scrape line for 5-10 minutes.
-
Washing: Gently wash the cells multiple times with PBS to remove extracellular dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope.
-
Quantification: Measure the distance of dye transfer from the scrape line or count the number of fluorescent cells perpendicular to the scrape. Compare the extent of dye transfer between this compound-treated and control cultures.
Electrophysiological Measurement (Dual Whole-Cell Patch Clamp)
This gold-standard technique directly measures the electrical coupling between two adjacent cells.
Protocol:
-
Cell Preparation: Identify a pair of adjacent, visually coupled cells in a culture dish.
-
Patching: Establish a whole-cell patch clamp configuration on both cells using two separate micropipettes and amplifiers.
-
Voltage Protocol: Clamp the voltage of one cell (the "driver" cell) and apply a series of voltage steps.
-
Current Measurement: Record the junctional current (Ij) that flows into the second cell (the "recipient" cell) in response to the voltage steps in the driver cell.
-
Conductance Calculation: Calculate the junctional conductance (gj) using the formula: gj = Ij / (Vdriver - Vrecipient).
-
This compound Application: Perfuse the cells with a solution containing this compound and repeat the measurements to determine the effect on junctional conductance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism and its application in research.
Caption: Mechanism of this compound inhibition of gap junction formation.
Caption: Experimental workflow for the scrape-loading dye transfer assay.
Caption: Role of GJIC in coordinating cellular responses.
Applications in Drug Development and Research
The ability of this compound to specifically and reversibly inhibit GJIC has made it an indispensable tool in several research areas:
-
Cancer Biology: Investigating the role of GJIC in tumor growth, metastasis, and resistance to chemotherapy.
-
Neuroscience: Studying the function of gap junctions in neuronal synchronization, synaptic plasticity, and the propagation of spreading depression.
-
Cardiology: Elucidating the importance of electrical coupling in cardiac arrhythmia and ischemic preconditioning.
-
Developmental Biology: Understanding the role of direct cell-cell communication in tissue patterning and organogenesis.
In drug development, this compound can be used as a tool to determine if a drug candidate's mechanism of action involves the modulation of GJIC. By observing whether this compound can mimic or block the effects of a compound, researchers can gain insights into its cellular targets.
Limitations and Considerations
While this compound is a powerful tool, it is essential to be aware of its limitations:
-
Specificity: Although it primarily targets Cx43, some cross-reactivity with other connexin isoforms, such as Cx37, has been reported.
-
Off-target effects: As with any peptide-based inhibitor, the potential for off-target effects should be considered and controlled for.
-
Delivery: Being a peptide, its delivery in vivo can be challenging due to proteolytic degradation.
Conclusion
This compound is a well-established and valuable pharmacological tool for the targeted inhibition of gap junction intercellular communication. Its specific and reversible mechanism of action allows for the detailed investigation of the myriad processes that rely on direct cell-to-cell communication. By understanding its properties and employing the appropriate experimental protocols, researchers and drug development professionals can continue to unravel the complex roles of gap junctions in health and disease.
The Biological Effects of Gap 27 on Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 27 is a synthetic mimetic peptide that corresponds to a specific sequence on the second extracellular loop of Connexin 43 (Cx43), a ubiquitous protein forming gap junctions and hemichannels in most cell types.[1] As a potent and reversible inhibitor of connexin-mediated communication, this compound has emerged as a critical tool in elucidating the multifaceted roles of intercellular signaling in a wide array of physiological and pathological processes.[2] This technical guide provides an in-depth analysis of the biological effects of this compound on cell signaling, with a focus on its mechanism of action, impact on key signaling pathways, and its implications for therapeutic development.
Mechanism of Action
This compound primarily functions by binding to the second extracellular loop of Connexin 43.[3][4][5] This interaction leads to a rapid closure of Cx43 hemichannels within minutes, followed by a more delayed disruption of gap junctional intercellular communication (GJIC), which typically occurs after 30 minutes or longer.[3][5] The proposed mechanism involves the peptide binding to Cx43 hemichannels, which then move laterally towards the edges of gap junction plaques and are subsequently internalized.[3][5] This process effectively blocks the exchange of ions and small molecules between adjacent cells and between the cell and the extracellular environment.
It is important to note that while this compound is a specific inhibitor of Cx43-mediated communication, it does not alter the expression levels of the Cx43 protein itself.[2]
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways, primarily through its inhibition of Cx43 function.
Intracellular Calcium Signaling
Gap junction channels and hemichannels are permeable to calcium ions (Ca2+), a critical second messenger in numerous cellular processes.[6][7] By blocking these channels, this compound can significantly alter intracellular calcium dynamics. Studies have shown that this compound inhibits the potentiation of Cx43 hemichannel currents induced by elevated intracellular calcium.[8] This suggests that under pathological conditions associated with increased intracellular Ca2+, such as ischemia, this compound can counteract the detrimental opening of hemichannels.[8] Furthermore, this compound has been shown to inhibit ATP release triggered by increases in intracellular calcium.[9][10]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival.[11][12] While direct interaction between this compound and components of the MAPK/ERK pathway has not been extensively documented, its influence is often observed as a downstream consequence of its effects on Cx43 and other signaling events. For instance, in the context of hepatocellular carcinoma, the suppression of a G-protein coupled receptor (GPR27) has been shown to block the MAPK/ERK signaling pathway, leading to inhibited cell proliferation.[13] Although this study does not directly involve this compound, it highlights a potential link between membrane protein function and this critical pathway. Some studies have also shown that Cx43 can sequester activated ERK in the cytoplasm, influencing cell cycle progression.[14] By modulating Cx43 function, this compound could indirectly impact ERK signaling.
TGF-β/Smad Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in wound healing, cell growth, and extracellular matrix production.[15] Research has indicated that both this compound and siRNA-mediated knockdown of Cx43 can enhance the expression of pSmad3, a key downstream effector of the TGF-β pathway, in certain cell types.[1] This suggests that the inhibition of Cx43-mediated communication by this compound can activate TGF-β signaling, which may contribute to its observed effects on cell migration and wound closure.[1][15]
Protein Kinase C (PKC) Signaling
Protein Kinase C (PKC) is a family of enzymes involved in controlling the function of other proteins through phosphorylation.[16] The phosphorylation of Cx43 by PKC has been shown to regulate gap junction communication.[16][17] While this compound's direct effect on PKC activity is not established, it is known to induce the phosphorylation of Cx43 at Serine 368, which in turn reduces gap junction communication.[18] This suggests a complex interplay where this compound can influence the phosphorylation state of Cx43, a process that is also regulated by PKC.
Quantitative Effects of this compound on Cellular Processes
The following tables summarize the quantitative effects of this compound as reported in various experimental settings.
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Gap Junction Communication | Human Keratinocytes | Not Specified | 40% reduction in dye transfer | [18] |
| Hemichannel Activity | Adult Keratinocytes, Juvenile Foreskin Fibroblasts, Human Neonatal Fibroblasts, Adult Dermal Fibroblasts | 10-100 µM | Dose-responsive inhibition of ATP release | [1] |
| Wound Closure | Adult Keratinocytes, Juvenile Foreskin Fibroblasts | 100 nM - 100 µM | ~50% enhancement in scrape wound closure rates | [1] |
| Cell Proliferation | Postnatal Neural Progenitor Cells | 300 µM | Significant reduction in BrdU incorporation (to 73.3% of control) | [19] |
| Arterial Relaxation | Thoracic Aorta, Superior Mesenteric Artery | 300 µM | 40% inhibition of relaxation | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to study the effects of this compound.
Dye Transfer Assay (Scrape Loading)
This method is used to assess gap junctional intercellular communication.
-
Cell Culture: Cells are grown to confluence on a suitable substrate.
-
Scraping: A sharp instrument (e.g., a scalpel blade) is used to create a linear scratch in the cell monolayer.
-
Dye Loading: A solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye (e.g., Rhodamine Dextran) is added to the culture. The dyes enter the cells along the scrape line.
-
Incubation: The cells are incubated for a specific period (e.g., 5-15 minutes) to allow for dye transfer.
-
Washing: The dye solution is removed, and the cells are washed with a buffered saline solution.
-
Imaging: The extent of dye transfer from the scraped cells to the adjacent, intact cells is visualized and quantified using fluorescence microscopy.
Hemichannel Activity Assay (ATP Release)
This protocol measures the release of ATP through hemichannels.
-
Cell Culture: Cells are plated in a suitable multi-well plate.
-
Treatment: Cells are pre-incubated with this compound or a control peptide for a specified duration.
-
Stimulation: Hemichannel opening is induced by a stimulus, such as a calcium-free medium or a calcium ionophore.
-
Sample Collection: The extracellular medium is collected at various time points.
-
ATP Measurement: The concentration of ATP in the collected medium is quantified using a luciferin-luciferase-based assay. The luminescence produced is proportional to the ATP concentration.
Cell Migration Assay (Scrape Wound Healing)
This assay evaluates the effect of this compound on cell migration.
-
Cell Culture: Cells are grown to a confluent monolayer in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a uniform, cell-free "wound" in the monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing this compound or a control.
-
Time-Lapse Imaging: The wound area is imaged at regular intervals (e.g., every 2-4 hours) over a period of 24-48 hours using an inverted microscope with a camera.
-
Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time using image analysis software.
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to determine the levels of total and phosphorylated proteins.
-
Cell Lysis: Cells are treated with this compound and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein and its phosphorylation state.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target protein (e.g., Cx43, p-Smad3) and a loading control (e.g., GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imager.
Visualizations of Signaling Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Why strengthening gap junctions may hinder action potential propagation [frontiersin.org]
- 8. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular calcium changes trigger connexin 32 hemichannel opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GPR27 Regulates Hepatocellular Carcinoma Progression via MAPK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. life-science-alliance.org [life-science-alliance.org]
- 15. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems [mdpi.com]
- 16. Phosphorylation of the 27-kDa gap junction protein by protein kinase C in vitro and in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Connexin 43 Modulator Gap 27: A Technical Guide to its Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 27 is a synthetic undecapeptide that has emerged as a critical tool in the study of connexin-mediated intercellular communication. Derived from the second extracellular loop of Connexin 43 (Cx43), this compound acts as a mimetic peptide, competitively inhibiting the function of both gap junction channels and hemichannels.[1][2] Its development has provided researchers with a valuable pharmacological agent to probe the intricate roles of direct cell-to-cell communication in a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Physicochemical Properties and Structure
This compound is a peptide with the amino acid sequence Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile (SRPTEKTIFII) .[2][3] This sequence corresponds to amino acids 204–214 of the second extracellular loop of human Connexin 43.[3]
| Property | Value | Reference |
| Molecular Formula | C₆₀H₁₀₁N₁₅O₁₇ | [4] |
| Molecular Weight | 1304.5 Da | [4] |
| CAS Number | 198284-64-9 | [4] |
| Solubility | Soluble in water and DMSO | [5] |
Mechanism of Action
This compound exerts its inhibitory effects by binding to the extracellular loops of Connexin 43, thereby interfering with the proper formation and function of both gap junction channels and hemichannels.[2]
-
Hemichannel Inhibition: this compound rapidly inhibits the opening of Cx43 hemichannels, which are pores on the cell surface that allow for the exchange of ions and small molecules between the cytoplasm and the extracellular environment. This inhibition occurs within minutes of application.[2]
-
Gap Junction Inhibition: At later time points (typically 30 minutes or longer), this compound disrupts gap junctional intercellular communication (GJIC). It is thought to interfere with the docking of connexons from adjacent cells, a crucial step in the formation of functional gap junction channels.[2]
The dual inhibitory action of this compound makes it a potent modulator of cellular communication, affecting processes such as calcium wave propagation, ATP release, and the transfer of signaling molecules between cells.
Quantitative Data
| Assay | Cell Type/System | Concentration/IC50 | Effect | Reference(s) |
| Inhibition of Intercellular Ca²⁺-wave Propagation | MDCK and Rabbit Tracheal Epithelial Cells | IC50: 66 pM (for lipidated SRPTEKT-Hdc) | Inhibition of Ca²⁺ wave propagation | [6] |
| Inhibition of Cx43 Hemichannel Unitary Currents | HeLa cells stably transfected with Cx43 | 160 µM (Gap26), 200 µM (Gap27) | Reduction of unitary current events | [7] |
| Inhibition of Arterial Relaxation | Endothelium-intact vessels | 300 µM | 40% inhibition of relaxation in thoracic aorta and superior mesenteric artery | [5] |
| Abolishment of Acetylcholine-induced Hyperpolarization | Guinea-pig isolated internal carotid artery | 500 µM | Essential abolishment of hyperpolarization | [5] |
| Inhibition of Dye Spread (GJIC) | Porcine and human ex vivo skin models | Not specified | Decrease in dye spread | [8] |
| Attenuation of Hemichannel Function | Human keratinocytes and fibroblasts | Not specified | Decrease in dye uptake through hemichannels | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.
Scrape-Loading Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)
This assay is a rapid and straightforward method to assess the functionality of gap junctions.[9][10][11]
Principle: A fluorescent dye, such as Lucifer Yellow (MW 457.2), is introduced into a population of cells by creating a physical "scrape" in the cell monolayer. In cells with functional gap junctions, the dye will transfer to adjacent, non-scraped cells. The extent of dye transfer is inversely proportional to the level of gap junction inhibition.
Protocol:
-
Cell Culture: Plate cells to form a confluent monolayer in a petri dish or on a coverslip.
-
Pre-treatment: Incubate the cells with the desired concentration of this compound or vehicle control for the appropriate time (e.g., 30 minutes to several hours).
-
Washing: Gently wash the cell monolayer twice with phosphate-buffered saline (PBS) containing Ca²⁺ and Mg²⁺.
-
Scrape Loading: Add a solution of 0.05% Lucifer Yellow in PBS to the cells. Immediately create a scrape across the monolayer using a sharp instrument (e.g., a scalpel blade or a 26-gauge needle).
-
Incubation: Incubate the cells with the dye solution for 2-5 minutes at room temperature to allow dye uptake by the scraped cells.
-
Washing: Wash the cells three times with PBS to remove extracellular dye.
-
Dye Transfer: Add fresh, pre-warmed culture medium and incubate for an additional 5-10 minutes to allow for dye transfer to neighboring cells.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes.
-
Imaging: Mount the coverslip and visualize the cells using a fluorescence microscope.
-
Quantification: The extent of GJIC can be quantified by measuring the distance of dye migration from the scrape line or by counting the number of fluorescent cells extending from the scrape.
ATP Release Assay for Hemichannel Function
This assay measures the release of ATP from cells, a process often mediated by connexin hemichannels.[12][13][14]
Principle: The opening of hemichannels allows for the release of intracellular ATP into the extracellular medium. This released ATP can be quantified using a luciferin-luciferase-based assay, where the amount of light produced is directly proportional to the ATP concentration.
Protocol:
-
Cell Culture: Seed cells in a 96-well white, opaque plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with this compound or vehicle control for the desired time (e.g., 15-30 minutes).
-
Stimulation (Optional): Induce hemichannel opening by replacing the medium with a low-calcium or calcium-free buffer.
-
Sample Collection: Collect a small aliquot of the extracellular medium at various time points.
-
ATP Measurement:
-
Prepare an ATP standard curve.
-
Add the collected samples and standards to a new 96-well plate.
-
Add a luciferin-luciferase reagent to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the concentration of ATP in the samples based on the standard curve.
Transwell Migration Assay
This assay assesses the effect of this compound on cell migration.[9][15][16]
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The ability of cells to migrate through the pores to the lower side of the membrane is quantified.
Protocol:
-
Preparation: Rehydrate the Transwell inserts (typically with 8 µm pores) with serum-free medium.
-
Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower wells of a 24-well plate.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. The medium in the upper chamber should also contain the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate for a period sufficient for cell migration to occur (e.g., 6-24 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution such as Crystal Violet.
-
Imaging and Quantification: After washing and drying, image the stained cells. The number of migrated cells can be quantified by counting cells in several random fields of view or by eluting the stain and measuring its absorbance.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate key signaling pathways, particularly in the context of wound healing and inflammation.
TGF-β Signaling Pathway
This compound has been implicated in the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. Specifically, studies have shown that this compound can enhance the expression of phosphorylated Smad3 (pSmad3), a key downstream effector of the canonical TGF-β pathway.[16]
Caption: Modulation of TGF-β/Smad3 signaling by this compound.
Experimental Workflow for Evaluating this compound Efficacy
A typical workflow to assess the biological effects of this compound involves a series of in vitro assays.
Caption: A generalized experimental workflow for investigating the effects of this compound.
This compound and Inflammatory Signaling
While the direct interaction of this compound with specific inflammatory signaling pathways is still an area of active research, its ability to modulate ATP release is highly relevant to inflammation. Extracellular ATP acts as a damage-associated molecular pattern (DAMP), activating purinergic receptors on immune cells and triggering the release of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting ATP release, this compound can indirectly dampen inflammatory responses.
References
- 1. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 3. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
- 4. This compound, gap junction blocking peptide (CAS 198284-64-9) | Abcam [abcam.com]
- 5. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 6. gap-26.com [gap-26.com]
- 7. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ATP Assays | What is an ATP Assay? [promega.jp]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. clyte.tech [clyte.tech]
Whitepaper: A Technical Guide to the Preliminary Investigation of Gap 27 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive framework for conducting a preliminary investigation of Gap 27, a connexin-43 (Cx43) mimetic peptide, in a given cell line. It outlines core experimental protocols, data presentation standards, and visual guides to mechanisms and workflows.
Introduction to this compound
This compound is a synthetic peptide with a sequence homologous to the second extracellular loop of Connexin 43 (Cx43), the most widely expressed gap junction protein.[1][2] It serves as a specific and reversible inhibitor of Cx43-mediated intercellular communication.[1] The primary mechanism of this compound involves binding to the extracellular loop of Cx43, which prevents the proper docking of connexons from adjacent cells to form functional gap junction channels.[3][4] This action disrupts the direct cell-to-cell exchange of ions, second messengers (like cAMP and IP₃), and small metabolites.[3][5]
Beyond its role in blocking gap junctional intercellular communication (GJIC), evidence indicates that this compound also rapidly inhibits Cx43 hemichannels—unapposed connexons on the cell surface that mediate paracrine signaling by releasing molecules like ATP and glutamate into the extracellular environment.[1][6][7] The inhibition of hemichannels often occurs more rapidly and at lower concentrations than the disruption of established gap junction plaques.[3][4][8]
This dual functionality makes this compound a valuable tool for dissecting the roles of Cx43 in various physiological and pathological processes, including wound healing, cardiac function, and cancer progression.[1][7][9][10] A preliminary investigation is crucial to characterize its effects in a specific cell line of interest.
Mechanism of Action
The mechanism of this compound involves a two-fold action targeting Connexin 43. It first binds to the extracellular loops of Cx43 hemichannels, inducing a conformational change that leads to channel closure. This initial action is rapid, often occurring within minutes. Subsequently, by preventing these hemichannels from docking with counterparts on neighboring cells, this compound disrupts the formation and stability of gap junction channels, leading to diminished cell-to-cell communication.
Recommended Experimental Workflow
A preliminary investigation of this compound should follow a logical progression to ensure that observed effects are specific and not artifacts of cytotoxicity. The workflow begins by determining the peptide's toxicity profile, followed by functional assays to confirm its inhibitory action on both gap junctions and hemichannels.
Experimental Protocols
The following sections detail the methodologies for the core experiments. It is critical to note that these are generalized protocols and must be optimized for the specific cell line being investigated (e.g., cell seeding density, incubation times).
Protocol 1: Cytotoxicity Assay
Principle: Before assessing functional effects, it is essential to determine the concentration range at which this compound is not toxic to the cells. Cytotoxicity assays measure cell viability or membrane integrity after exposure to the compound.[11][12] Common methods include assessing metabolic activity (MTT, MTS, CellTiter-Glo) or membrane permeability (LDH release, Trypan Blue, Propidium Iodide).[11][12][13][14]
Methodology (General)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound. Perform serial dilutions in complete culture medium to create a range of concentrations to be tested (e.g., 1 µM to 500 µM).[15]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period relevant to the functional assays (e.g., 4, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Assay: Perform the chosen viability/cytotoxicity assay according to the manufacturer's protocol (e.g., add MTS reagent and incubate for 1-4 hours).
-
Measurement: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the negative control (100% viability) and plot cell viability (%) against this compound concentration to determine the non-toxic dose range.
Protocol 2: Scrape-Loading Dye Transfer (SL/DT) Assay
Principle: The SL/DT assay is a robust method to assess functional GJIC.[16][17][18] A physical scrape is made to a confluent cell monolayer in the presence of a low-molecular-weight, gap junction-permeable fluorescent dye (e.g., Lucifer Yellow).[19][20] The dye enters the damaged cells along the scrape line and subsequently passes into adjacent, intact cells through functional gap junctions. The extent of dye transfer is a measure of GJIC.
Methodology
-
Cell Plating: Grow cells to a confluent monolayer on coverslips or in 6-well plates.
-
Pre-treatment: Incubate the cells with various non-toxic concentrations of this compound (determined from Protocol 1) or a vehicle control for a specified time (e.g., 30 minutes to 4 hours).
-
Dye Solution: Prepare a solution of Lucifer Yellow (e.g., 0.5-1% w/v) in a buffered salt solution like PBS.
-
Scraping: Remove the treatment medium, rinse the monolayer once with PBS, and add the dye solution. Immediately create a sharp, clean scrape through the monolayer using a sterile needle or pipette tip.[19]
-
Incubation: Allow the dye to load and transfer for a short period (typically 2-8 minutes).[19]
-
Washing and Fixation: Quickly and thoroughly wash the cells multiple times with PBS to remove extracellular dye. Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images of the scrape line.
-
Analysis: Quantify the extent of dye transfer by measuring the distance the dye has migrated perpendicular to the scrape line or by counting the number of fluorescent cell rows. Compare the dye spread in this compound-treated samples to the control.
Protocol 3: Hemichannel Activity Assay (ATP Release)
Principle: Functional Cx43 hemichannels open in response to certain stimuli, such as low extracellular Ca²⁺, and release signaling molecules like ATP.[5] Measuring the amount of ATP released into the supernatant provides a direct assessment of hemichannel activity. This compound is expected to inhibit this release.[8]
Methodology
-
Cell Culture and Treatment: Plate cells to high confluency in 24- or 48-well plates. Pre-treat with non-toxic concentrations of this compound or vehicle control for a short duration (e.g., 15-30 minutes), as hemichannel effects are rapid.[3]
-
Induction of Opening: Wash the cells with a buffer containing normal Ca²⁺. To trigger hemichannel opening, replace this with a low-Ca²⁺ buffer (or Ca²⁺-free buffer) and incubate for 5-15 minutes.
-
Supernatant Collection: Carefully collect the extracellular buffer from each well.
-
ATP Measurement: Measure the ATP concentration in the collected supernatant using a commercial bioluminescence assay kit (e.g., luciferin-luciferase based).
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay). Normalize the amount of released ATP to the total protein content for each well to account for variations in cell number.
-
Analysis: Compare the normalized ATP release in this compound-treated cells to the control to determine the extent of hemichannel inhibition.
Data Presentation
Quantitative data from these experiments should be summarized in tables to facilitate clear interpretation and comparison.
Table 1: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) ± SD (24h) |
|---|---|
| 0 (Control) | 100.0 ± 4.5 |
| 50 | 98.7 ± 5.1 |
| 100 | 97.2 ± 4.8 |
| 200 | 95.5 ± 6.2 |
| 300 | 88.1 ± 7.3 |
| 500 | 65.4 ± 8.9 |
Note: Data are representative and should be generated for the specific cell line.
Table 2: Functional Inhibition by this compound
| Assay Type | Treatment | Endpoint Measurement | Result (% of Control) ± SD |
|---|---|---|---|
| GJIC (SL/DT) | 150 µM this compound (2h) | Dye Transfer Distance (µm) | 35.2 ± 8.1 |
| Hemichannel Activity | 100 µM this compound (30m) | Stimulated ATP Release (pmol/mg protein) | 28.9 ± 6.5 |
Note: Effective concentrations for inhibiting GJIC and hemichannels can differ.[8] Data are representative.
Associated Signaling Pathways
Connexin 43 is not merely a channel-forming protein; it is a hub for various signaling pathways that regulate cell behavior. Its C-terminal tail can interact with proteins involved in pathways like ERK, PKC, and PKA, influencing processes such as cell proliferation and gene expression.[5][21] Furthermore, hemichannel-mediated ATP release can activate purinergic receptors on the same or neighboring cells, triggering downstream Ca²⁺ and cAMP signaling.[7] Understanding these connections is vital for interpreting the broader consequences of this compound treatment.
References
- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Connexin43 and the intercellular signaling network regulating skeletal remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Connexin 43 signalling and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTox™ Green Cytotoxicity Assay Protocol [france.promega.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scrape Loading/Dye Transfer Assay. | Semantic Scholar [semanticscholar.org]
- 19. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 20. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cx43 and Associated Cell Signaling Pathways Regulate Tunneling Nanotubes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gap 27 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Gap 27, a connexin-mimetic peptide, in cell culture. Detailed protocols for key assays and a summary of its effects on cellular processes are included to facilitate its application in research and drug development.
Introduction
This compound is a synthetic peptide that acts as a specific and reversible inhibitor of gap junctions formed by Connexin 43 (Cx43).[1] Its amino acid sequence, SRPTEKTIFII, corresponds to a portion of the second extracellular loop of Cx43.[2] By binding to this region, this compound blocks the docking of connexons, thereby inhibiting gap junctional intercellular communication (GJIC) and the function of Cx43 hemichannels.[2][3] This targeted inhibition makes this compound a valuable tool for studying the roles of Cx43-mediated communication in various cellular processes, including cell migration, proliferation, and wound healing.[1][4][5]
Mechanism of Action
This compound exerts its inhibitory effects through a multi-faceted mechanism targeting Connexin 43, a key protein in direct cell-to-cell communication.
-
Inhibition of Gap Junctional Intercellular Communication (GJIC): this compound binds to the second extracellular loop of Cx43, preventing the proper docking of two connexons (hemichannels) from adjacent cells. This steric hindrance effectively blocks the formation of functional gap junction channels, thereby inhibiting the direct passage of small molecules and ions between cells. This disruption of GJIC can occur within minutes to hours of exposure.[2]
-
Modulation of Hemichannel Activity: In addition to blocking gap junctions, this compound can also inhibit the opening of unapposed Cx43 hemichannels.[3] These hemichannels provide a conduit for communication between the intracellular and extracellular environments, and their inhibition by this compound can prevent the release of signaling molecules like ATP and the uptake of molecules such as dyes.[3]
The functional consequences of this compound-mediated inhibition of Cx43 are context-dependent and can influence a variety of cellular signaling pathways. For instance, in the context of wound healing, the temporary disruption of GJIC by this compound can promote cell migration and proliferation.[4][6][7] This is thought to be mediated, in part, by alterations in signaling pathways such as the TGF-β/pSmad3 pathway.[7]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various cell culture applications.
| Application | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Inhibition of GJIC | Human Keratinocytes and Fibroblasts | 50 µM | Not Specified | Effective inhibition of gap junction coupling | [8] |
| Inhibition of Hemichannels | HeLa cells expressing Cx43 | 200 µM | 30 minutes | Reduction of unitary hemichannel currents | [3] |
| Cardiomyocytes | 200 µM | 5 minutes | Inhibition of Ca2+-potentiated Cx43 hemichannel activity | [3] | |
| Astrocytes | Not Specified | Not Specified | Blocks hemichannel activity | [9] | |
| Promotion of Cell Migration | Human Dermal Fibroblasts | Not Specified | Not Specified | Increased cell migration | [5] |
| Adult Keratinocytes (AK) and Juvenile Foreskin Fibroblasts (JFF) | 100 nM - 100 µM | 24 hours | Enhanced scrape wound closure rates by ~50% | [7] | |
| Human Corneal Epithelial Cells (HCEC) | Not Specified | 1 hour | Accelerated wound closure in vitro by 27.27% | [10] | |
| Promotion of Cell Proliferation | Human Neonatal Dermal Fibroblasts (HNDF) | Not Specified | Not Specified | Enhanced cell proliferation | [7] |
| Ex vivo wound healing models | Not Specified | Not Specified | Elevated cell proliferation | [6] |
Experimental Protocols
Scrape-Loading Dye Transfer Assay for Assessing GJIC Inhibition
This assay is a common method to qualitatively and semi-quantitatively assess the functionality of gap junctions. The principle involves creating a mechanical "scrape" in a confluent cell monolayer in the presence of a low molecular weight, gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a high molecular weight, gap junction-impermeable dye (e.g., Rhodamine Dextran) as a control for loading.
Materials:
-
Confluent cell monolayers in culture plates or on coverslips
-
This compound peptide and a scrambled control peptide (scGap27)
-
Lucifer Yellow CH, lithium salt (1 mg/mL in HBSS)
-
Rhodamine Dextran (10,000 MW)
-
Hanks' Balanced Salt Solution (HBSS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to form a confluent monolayer.
-
Pre-treat the cells with the desired concentration of this compound or scGap27 for the specified incubation time (e.g., 1 hour) at 37°C.
-
-
Scrape-Loading:
-
Wash the cell monolayer three times with HBSS.
-
Add the dye solution containing Lucifer Yellow and Rhodamine Dextran to the cells.
-
Using a sterile 26-gauge needle or a sharp scalpel, make a clean, linear scrape across the cell monolayer.[2]
-
Incubate for 5 minutes at room temperature to allow the dye to enter the cells along the scrape line.[2]
-
-
Dye Transfer and Fixation:
-
Wash the monolayer three times with HBSS to remove excess dye.[2]
-
Incubate the cells in fresh, pre-warmed culture medium for an appropriate time (e.g., 5-15 minutes) to allow for the transfer of Lucifer Yellow to adjacent cells through gap junctions.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips or view the plate directly using a fluorescence microscope.
-
Capture images of the scrape line using appropriate filter sets for Lucifer Yellow (green fluorescence) and Rhodamine Dextran (red fluorescence).
-
Assess GJIC by observing the extent of Lucifer Yellow transfer from the initially loaded cells (red and green) to the neighboring cells (green only). In the presence of functional gap junctions, a gradient of green fluorescence will be observed extending from the scrape line. Inhibition of GJIC by this compound will result in a significant reduction in the spread of Lucifer Yellow compared to the control.
-
Wound Healing / Scratch Assay for Cell Migration
This assay is used to study the effect of this compound on directional cell migration in vitro.
Materials:
-
Confluent cell monolayers in 6-well or 24-well plates
-
This compound peptide and a scrambled control peptide (scGap27)
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Culture medium with reduced serum (to minimize proliferation)
-
Phase-contrast microscope with a camera
Protocol:
-
Cell Seeding and Monolayer Formation:
-
Seed cells at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the "Wound":
-
Once the monolayer is confluent, create a "scratch" or a cell-free gap.
-
Scratch Method: Use a sterile 200 µL pipette tip to make a straight scratch across the center of the well.
-
Insert Method: Use a commercially available wound healing insert to create a more uniform and reproducible gap.
-
-
Wash the wells gently with PBS to remove dislodged cells.
-
-
Treatment:
-
Add fresh culture medium containing the desired concentration of this compound or scGap27. It is advisable to use a medium with reduced serum (e.g., 1% FBS) to minimize cell proliferation, ensuring that the observed gap closure is primarily due to cell migration.
-
-
Image Acquisition and Analysis:
-
Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., 6, 12, 24, 48 hours), capture images of the same field of view using a phase-contrast microscope.
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
The percentage of wound closure can be calculated as: [(Initial Gap Area - Gap Area at Time X) / Initial Gap Area] * 100.
-
Compare the rate of wound closure between this compound-treated and control groups. An increase in the rate of closure suggests that this compound promotes cell migration.
-
Cell Viability Assay (MTT Assay)
It is crucial to assess whether the observed effects of this compound are due to its specific action on gap junctions or a result of cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include untreated cells as a control.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
A significant decrease in cell viability would indicate that the observed effects of this compound at that concentration may be confounded by cytotoxicity.
-
Visualizations
Caption: Mechanism of this compound Inhibition of Gap Junctions.
Caption: Scrape-Loading Dye Transfer Assay Workflow.
Caption: Signaling Consequences of this compound-Mediated Cx43 Inhibition.
References
- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scrape loading–dye transfer assay [bio-protocol.org]
- 3. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The connexin mimetic peptide Gap27 increases human dermal fibroblast migration in hyperglycemic and hyperinsulinemic conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Blocking Cx43 Hemichannels with Gap 27
Audience: Researchers, scientists, and drug development professionals.
Introduction
Connexin 43 (Cx43) is a ubiquitously expressed protein that forms gap junction channels, facilitating direct intercellular communication, and hemichannels, which provide a conduit for communication between the intracellular and extracellular environments. Dysregulation of Cx43 hemichannel activity is implicated in numerous pathological conditions, making them a key target for therapeutic intervention. Gap 27, a mimetic peptide with a sequence homologous to the second extracellular loop of Cx43, is a widely used tool to specifically block the activity of these hemichannels.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in blocking Cx43 hemichannels for research and drug development purposes.
Mechanism of Action
This compound functions by binding to the second extracellular loop of the Cx43 protein.[1] This interaction is thought to allosterically modulate the channel's gating mechanism, leading to its closure and thereby inhibiting the passage of ions and small molecules.[3][4] Notably, this compound exhibits a more rapid inhibitory effect on Cx43 hemichannels compared to its effect on gap junction channels, with hemichannel blockade occurring within minutes of application.[1][4] This kinetic difference allows for the specific study of hemichannel function.
Quantitative Data Summary
The following tables summarize the quantitative data for the use of this compound in blocking Cx43 hemichannels across various experimental systems.
Table 1: Effective Concentrations of this compound for Cx43 Hemichannel Inhibition
| Cell Type | Assay | Effective Concentration | Incubation Time | Reference |
| HeLa-Cx43 | Electrophysiology (Unitary Currents) | 200 µM | 30 minutes | [5] |
| Ventricular Cardiomyocytes | Electrophysiology (Unitary Currents) | 200 µM | 5 minutes | [5] |
| Keratinocytes & Fibroblasts | ATP Release | 100 µM | Not Specified | [6] |
| Human Keratinocytes | Dye Uptake (Propidium Iodide) | 60 µM | 1 hour | [7] |
| Human Fibroblasts | Dye Uptake (Propidium Iodide) | 60 µM | 1 hour | [7] |
| Adult Keratinocytes (AK) & Juvenile Foreskin Fibroblasts (JFF) | Hemichannel Activity | 100 nM - 100 µM | Not Specified | [6][8] |
| C6 Glioma Cells | ATP Release | 0.25 mg/ml (~185 µM) | 30 minutes | [9] |
Table 2: Reported Inhibition Efficacy of this compound
| Cell Type/Model | Assay | This compound Concentration | % Inhibition / Effect | Reference |
| HeLa-Cx43 | Electrophysiology (Charge Transfer) | 160 µM (Gap26) / 200 µM (Gap27) | >3-fold decrease in charge transfer | [5] |
| Human Keratinocytes & Fibroblasts | Scrape Wound Closure | 100 nM - 100 µM | ~50% enhancement in closure rate | [6][8] |
| Porcine & Human Ex Vivo Skin | Wound Healing | Not Specified | Accelerated wound closure | [7] |
| Human Corneal Epithelial Cells | In Vitro Wound Healing | 1 mM | Faster initiation of gap closure | [2] |
Experimental Protocols
Dye Uptake Assay for Hemichannel Activity
This protocol is designed to assess the permeability of Cx43 hemichannels by measuring the uptake of a fluorescent dye from the extracellular medium. Propidium iodide (PI) or Lucifer Yellow (LY) are commonly used for this purpose.
Materials:
-
Cells expressing Cx43
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Low Ca²⁺ medium
-
This compound peptide (and scrambled peptide control, e.g., scGap27)
-
Propidium Iodide (PI) or Lucifer Yellow (LY) stock solution
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate at a low density to minimize cell-cell contact and allow for the study of hemichannels independent of gap junctions.[7]
-
Culture cells overnight to allow for attachment.
-
On the day of the experiment, wash the cells once with PBS.
-
Pre-incubate the cells with this compound at the desired concentration (e.g., 60 µM) in low Ca²⁺ medium for 1 hour.[7] Include a control group treated with a scrambled version of the peptide.
-
Add the fluorescent dye (e.g., PI at a final concentration of 5 µM) to the medium and incubate for 10-15 minutes.
-
Wash the cells three times with PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the percentage of dye-positive cells using a fluorescence microscope. A significant reduction in the number of fluorescent cells in the this compound-treated group compared to the control indicates inhibition of hemichannel activity.[7]
Scrape Loading/Dye Transfer Assay
This assay is used to assess both gap junctional intercellular communication (GJIC) and, indirectly, hemichannel activity at the wound edge.
Materials:
-
Confluent cell monolayer expressing Cx43
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound peptide
-
Fluorescent dye solution (e.g., 2.5 mg/mL Lucifer Yellow and 1 mg/mL Texas Red Dextran in PBS).[10] Texas Red Dextran is a high molecular weight dye that cannot pass through gap junctions and serves as a marker for the initially scraped cells.
-
Fluorescence microscope
Protocol:
-
Culture cells to full confluency in a culture dish.
-
Pre-treat the cells with this compound (e.g., 100 µM) for 30 minutes to 1 hour prior to the assay.
-
Gently wash the cell monolayer with PBS.
-
Remove the PBS and add a small volume of the fluorescent dye solution to the cells.
-
Using a sterile scalpel blade or a pipette tip, make a single, clean scrape across the cell monolayer.[10]
-
Incubate for 5 minutes at room temperature to allow the dye to enter the scraped cells.[10]
-
Wash the cells three times with PBS containing 1 mM CaCl₂ and 1 mM MgCl₂.[10]
-
Add fresh, pre-warmed culture medium and incubate for an additional 5-10 minutes to allow for dye transfer to adjacent cells through gap junctions.
-
Fix the cells with 4% PFA for 20 minutes.[10]
-
Visualize the dye transfer using a fluorescence microscope. The extent of Lucifer Yellow spread from the red-labeled scraped cells is a measure of GJIC. A reduction in dye spread in this compound-treated cells indicates inhibition of Cx43 channels.
Electrophysiological Recording of Hemichannel Currents
This advanced technique provides a direct measure of hemichannel activity at the single-channel or whole-cell level.
Materials:
-
Cells expressing Cx43
-
Patch-clamp setup (amplifier, micromanipulators, microscope)
-
Extracellular and intracellular recording solutions
-
This compound peptide
Protocol:
-
Culture cells on glass coverslips suitable for patch-clamp recording.
-
On the day of the experiment, transfer a coverslip to the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply a voltage protocol to elicit hemichannel opening. For Cx43, depolarizing voltage steps (e.g., from -30 mV to +70 mV) are typically used to activate hemichannel currents.[5][11]
-
Record baseline hemichannel activity.
-
Perfuse the chamber with an extracellular solution containing this compound (e.g., 200 µM) and record the currents again after a specified incubation period (e.g., 5-30 minutes).[5]
-
Analyze the data to determine the effect of this compound on hemichannel open probability, single-channel conductance, and overall current amplitude. A significant reduction in these parameters indicates blockade of Cx43 hemichannels.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Cx43 Hemichannel Inhibition by this compound
Caption: Mechanism of Cx43 hemichannel blockade by this compound.
Experimental Workflow for Dye Uptake Assay
Caption: Workflow for assessing hemichannel activity using a dye uptake assay.
Logical Relationship of Cx43 Channels and Inhibitors
Caption: Specificity of this compound for hemichannels vs. gap junctions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Connexin Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Connexin Hemichannels and Gap Junction Channels Are Differentially Influenced by Lipopolysaccharide and Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Cx43 Gap Junction Intercellular Communication by Bruton’s Tyrosine Kinase and Interleukin-2-Inducible T-Cell Kinase [mdpi.com]
- 11. Cx43 Hemichannel and Panx1 Channel Modulation by Gap19 and 10Panx1 Peptides [mdpi.com]
Application Notes and Protocols for Gap 27 in Gap Junction Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gap 27, a connexin-mimetic peptide, for the effective inhibition of gap junction communication. Detailed protocols for its application and methods for assessing its inhibitory effects are also included.
Introduction to this compound
This compound is a synthetic peptide that corresponds to a specific sequence (SRPTEKTIFII) on the second extracellular loop of connexin 43 (Cx43).[1] It acts as a selective and reversible inhibitor of gap junctions, primarily those composed of Cx43, by mimicking a region involved in the docking of hemichannels between adjacent cells.[1][2] This interference with hemichannel interaction prevents the formation of functional gap junction channels, thereby blocking direct cell-to-cell communication.[3][4] this compound is a valuable tool for studying the physiological and pathological roles of gap junctional intercellular communication (GJIC) in various biological processes, including wound healing, cardiac function, and neurological signaling.[2][5]
Mechanism of Action
This compound's inhibitory action occurs in a multi-step process. Initially, within minutes of application, the peptide binds to the extracellular loop of Cx43 hemichannels, leading to their closure.[3][4] Over a longer period (30 minutes or more), this compound can permeate the intercellular space of gap junction plaques, causing their disruption and a reduction in cell coupling.[3][4] This leads to the lateral movement of connexin hemichannels with the attached peptide to the edges of the gap junction plaques, followed by their internalization.[3][4]
It's important to note that while this compound is a potent inhibitor of Cx43, it may also affect other connexins that share the conserved SRPTEK sequence in their second extracellular loop, such as Cx32 and Cx40.[6]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound for inhibiting gap junction communication can vary significantly depending on the cell type, experimental conditions, and the specific biological process being investigated. The following table summarizes reported effective concentrations from various studies.
| Cell Type/Tissue | Concentration Range | Observed Effect | Reference |
| Human Corneal Epithelial Cells | Not Specified | Enhanced wound closure in vitro. | [7] |
| Human Keratinocytes & Fibroblasts | 50 µM | Effective inhibition of gap junction coupling. | [1] |
| HeLa cells expressing Cx43 | 50 µM | Effective inhibition of gap junction coupling. | [1] |
| Rat Osteoclasts | Not Specified | Decreased number and activity of osteoclasts. | [6][8] |
| Thoracic Aorta & Superior Mesenteric Artery | 300 µM | 40% inhibition of relaxation. | [8] |
| Guinea-pig Isolated Internal Carotid Artery | 500 µM | Abolished acetylcholine-induced hyperpolarization. | [8] |
| Adult Keratinocytes & Juvenile Foreskin Fibroblasts | 100 nM - 100 µM | Enhanced scrape wound closure rates. | [9] |
| Postnatal Neural Progenitor Cells | 300 µM | Reduced proliferation rate. | [10] |
| HeLa cells expressing Cx43 | 200 µM | Reduced unitary current events of hemichannels. | [11] |
| A7r5 cells (aortic smooth muscle) | 500 µM | Decreased cell-to-cell coupling. | [12] |
| Zebrafish Embryos | 0.5 mM | Injected into the pericardium to study developmental processes. | [3] |
Experimental Protocols
Protocol 1: General Inhibition of Gap Junction Communication in Cell Culture
This protocol provides a general guideline for using this compound to inhibit gap junction communication in a monolayer cell culture.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS) for reconstitution
-
Cell culture medium appropriate for the cell line
-
Cell line of interest cultured to confluency
Procedure:
-
Reconstitution of this compound: Reconstitute the lyophilized this compound peptide in sterile water or buffer to a stock concentration of 1 mg/ml.[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[8]
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental setup (refer to the table above for guidance).
-
Treatment of Cells:
-
Aspirate the existing culture medium from the cells.
-
Add the culture medium containing the desired concentration of this compound to the cells.
-
A control group treated with a scrambled version of the this compound peptide should be included to ensure the observed effects are specific to this compound's sequence.[3]
-
-
Incubation: Incubate the cells for the desired period. Short-term effects on hemichannel closure can be observed within minutes, while disruption of gap junction plaques may require 30 minutes or longer.[3][4] The optimal incubation time will vary depending on the experimental goals.
-
Assessment of Inhibition: Evaluate the inhibition of gap junction communication using an appropriate assay (see "Methods for Assessing Gap Junction Inhibition" below).
Protocol 2: Scrape-Wound Healing Assay
This protocol is designed to assess the effect of this compound on cell migration and wound closure.
Materials:
-
Confluent cell monolayer in a multi-well plate
-
Sterile p200 pipette tip or a cell scraper
-
Culture medium with and without this compound (and a scrambled peptide control)
-
Microscope with imaging capabilities
Procedure:
-
Create the "Wound": Create a linear scratch in the confluent cell monolayer using a sterile pipette tip or cell scraper.
-
Wash: Gently wash the cells with PBS to remove dislodged cells.
-
Treatment: Add the culture medium containing the desired concentration of this compound or the scrambled peptide control.
-
Imaging: Capture images of the wound area at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is closed.
-
Analysis: Measure the area of the wound at each time point to quantify the rate of wound closure.
Methods for Assessing Gap Junction Inhibition
Several methods can be used to quantify the degree of gap junction inhibition.
-
Dye Transfer Assays: These assays are a common and straightforward method to visualize and quantify GJIC.
-
Microinjection: A fluorescent dye (e.g., Lucifer Yellow or Calcein) is injected into a single cell, and its transfer to adjacent cells is monitored over time.[13]
-
Scrape Loading/Dye Transfer: A scrape is made in a cell monolayer in the presence of a membrane-impermeant fluorescent dye. The dye enters the damaged cells and then passes into coupled cells through gap junctions.[14] The extent of dye spread is a measure of GJIC.
-
-
Dual Whole-Cell Patch Clamp: This electrophysiological technique provides a direct measure of the junctional conductance (gj) between two coupled cells.[12] A voltage step is applied to one cell, and the resulting current is measured in the adjacent cell.
-
Immunofluorescence Staining: This method can be used to visualize the localization and abundance of connexin proteins at the cell membrane. A decrease in the number or size of gap junction plaques can indicate an inhibitory effect.
-
Western Blotting: This technique can be used to quantify the total amount of connexin protein in cell lysates, although it does not directly measure the functional status of the gap junctions.[9]
Signaling Pathways and Experimental Workflows
The inhibition of gap junction communication by this compound can impact various downstream signaling pathways. For instance, in the context of wound healing, this compound has been shown to influence the TGF-β1/pSmad3 signaling pathway.[9]
Diagrams
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Connexin-mimetic peptide this compound decreases osteoclastic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of gap junction channel activity by synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Cellular Assay for the Identification and Characterization of Connexin Gap Junction Modulators [mdpi.com]
Application Notes and Protocols: Methodology for Assessing Gap 27's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 27 is a synthetic mimetic peptide that corresponds to a sequence on the second extracellular loop of Connexin 43 (Cx43), a ubiquitous gap junction protein.[1][2] It acts as a specific and reversible inhibitor of Cx43-mediated intercellular communication by blocking both gap junction channels and hemichannels.[1][3][4] The function of Cx43 is not limited to direct cell-to-cell communication; it is also a critical regulator of intracellular signaling pathways that modulate gene transcription.[5] Consequently, by inhibiting Cx43, this compound can induce significant changes in the gene expression profiles of cells. These alterations can impact a wide range of cellular processes, including proliferation, migration, and extracellular matrix (ECM) remodeling, making this compound a valuable tool for research and a potential therapeutic agent.[6][7][8]
This document provides a comprehensive methodological framework for researchers to assess the effects of this compound on gene expression. It includes detailed protocols for key experiments, guidelines for data presentation, and diagrams to illustrate critical signaling pathways and workflows.
Signaling Pathways Modulated by Connexin 43 and this compound
This compound's primary target, Cx43, is a hub for various signaling pathways that ultimately regulate gene expression. The C-terminal tail of Cx43 can interact with multiple signaling proteins, and its channel functions control the passage of second messengers.[5] Inhibition of Cx43 by this compound can therefore perturb these pathways. Key signaling cascades affected include the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) pathways, which are crucial for cell proliferation and differentiation.[9][10]
General Experimental Workflow
A systematic approach is essential to accurately determine the effect of this compound on gene expression. The workflow begins with treating cultured cells with this compound, followed by the isolation of high-quality RNA and/or protein. Gene expression can then be quantified using targeted (qPCR) or high-throughput (PCR array, RNA-Seq) methods. Changes at the protein level should be confirmed via Western blotting to ensure that transcriptional changes are functionally relevant.
References
- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Connexin-43 in Cancer: Above and Beyond Gap Junctions! | MDPI [mdpi.com]
- 6. The connexin mimetic peptide Gap27 increases human dermal fibroblast migration in hyperglycemic and hyperinsulinemic conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 9. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia induces connexin 43 dysregulation by modulating matrix metalloproteinases via MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Gap 27 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Gap 27, a connexin 43 (Cx43) mimetic peptide, in various animal models. The information compiled from peer-reviewed scientific literature is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a synthetic peptide that mimics a sequence on the second extracellular loop of Connexin 43 (Cx43), a protein that forms gap junctions and hemichannels.[1] By binding to Cx43, this compound reversibly blocks the function of these channels, thereby modulating intercellular communication. This mechanism of action has shown therapeutic promise in animal models of various pathologies, particularly in the contexts of corneal wound healing and cardiac ischemia-reperfusion injury.
Mechanism of Action and Signaling Pathway
This compound primarily targets Connexin 43 (Cx43), the most abundant gap junction protein in the heart and skin. It functions by competitively inhibiting the docking of connexons to form gap junction channels and also by blocking the activity of unpaired connexons, known as hemichannels. This disruption of intercellular communication has been shown to be beneficial in pathological conditions where excessive gap junctional communication can propagate injury signals.
The downstream signaling cascade of Cx43 is complex and involves interactions with a variety of signaling and structural proteins, including kinases such as Akt, mitogen-activated protein kinase (MAPK), and Src kinase, as well as scaffolding proteins like zonula occludens-1 (ZO-1).[2] By modulating Cx43 function, this compound can influence these downstream pathways, impacting cellular processes like inflammation, cell death, and tissue remodeling.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound in animal models.
| Animal Model | Condition | Administration Route | Dosage | Key Findings | Reference |
| Rat | Corneal Wound Healing | Topical | 1 mM | Accelerated wound closure and re-epithelialization.[1] | [1] |
| Rat | Heart Failure (AV-Shunt) | Intraperitoneal | Not Specified | Reduced cardiac hypertrophy, fibrosis, and arrhythmia incidence.[3] | [3] |
| Parameter | Control Group (AV-Shunt Scr) | This compound Treated Group (AV-Shunt Gap27) | p-value | Reference |
| Heart Weight / Body Weight (mg/g) | 3.9 ± 0.2 | 3.2 ± 0.2 | < 0.05 | [3] |
| Cardiomyocyte Area (µm²) | 175.4 ± 6.7 | 214.0 ± 11.2 | < 0.05 | [3] |
| Collagen Content (%) | 7.0 ± 0.4 | 5.6 ± 0.2 | < 0.05 | [3] |
| Arrhythmia Incidence (events/hr) | 225.3 ± 35.2 | Significantly Reduced | < 0.05 | [3] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for in vivo administration.
Materials:
-
This compound peptide powder
-
Sterile, calcium- and magnesium-free saline solution (e.g., 0.9% NaCl)[1]
-
Sterile, pyrogen-free water for injection
-
Dimethyl sulfoxide (DMSO), if required for initial solubilization
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol for Saline-Based Formulation:
-
Aseptically weigh the required amount of this compound peptide powder.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the peptide in a small volume of sterile, calcium- and magnesium-free saline solution.[1]
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Bring the solution to the final desired concentration with sterile saline.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the sterile solution at -20°C or as recommended by the manufacturer.[4]
Note: For peptides with low aqueous solubility, a small amount of a biocompatible solvent like DMSO can be used for initial dissolution, followed by dilution with sterile saline. Ensure the final concentration of the organic solvent is below the toxic threshold for the animal model.
Topical Administration for Corneal Wound Healing in Rats
Objective: To investigate the effect of topically administered this compound on the rate of corneal epithelial wound healing.
Animal Model: Adult male Wistar rats.
Experimental Workflow:
Protocol:
-
Anesthetize the rats according to an approved institutional protocol.
-
Create a standardized epithelial wound on the cornea of each eye using a mechanical debridement method.
-
Immediately after wounding, and at specified intervals (e.g., every 6 hours), topically apply a fixed volume (e.g., 5-10 µL) of 1 mM this compound solution in sterile saline to one eye (experimental group).[1]
-
Apply an equal volume of sterile saline to the contralateral eye to serve as a control.
-
At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), stain the cornea with fluorescein to visualize the epithelial defect.
-
Capture images of the wound area using a fluorescent microscope.
-
Quantify the wound area using image analysis software to determine the rate of wound closure.
Intraperitoneal Administration for Cardiac Ischemia-Reperfusion Injury in Rats
Objective: To evaluate the cardioprotective effects of this compound administered intraperitoneally in a rat model of myocardial ischemia-reperfusion injury.
Animal Model: Adult male Sprague-Dawley rats.
Experimental Workflow:
Protocol:
-
Anesthetize the rats and initiate mechanical ventilation.
-
Administer this compound or vehicle control via intraperitoneal (IP) injection at the desired dose (a dose-response study is recommended to determine the optimal dose).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a specified duration (e.g., 30 minutes) to induce ischemia.
-
Release the ligature to allow for reperfusion (e.g., for 24 hours).
-
At the end of the reperfusion period, euthanize the animal and excise the heart.
-
Perfuse the heart with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area from the viable myocardium.
-
Slice the heart and image the sections to quantify the infarct size as a percentage of the area at risk.
Conclusion
The in vivo administration of this compound offers a promising therapeutic strategy for conditions characterized by pathological intercellular communication. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct rigorous preclinical studies to further explore the therapeutic potential of this connexin 43 mimetic peptide. Careful consideration of the animal model, administration route, dosage, and formulation is crucial for obtaining reliable and translatable results.
References
- 1. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Cx43 phosphorylation events regulate gap junction turnover in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gap 27 for Primary Cell Cultures
Welcome to the technical support center for optimizing the use of Gap 27 in your primary cell culture experiments. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols to ensure the successful application of this connexin-mimetic peptide.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and how does it work? A1: this compound is a synthetic mimetic peptide with a sequence (SRPTEKTIFII) that corresponds to a portion of the second extracellular loop of Connexin 43 (Cx43).[1][2] It functions as a selective and reversible inhibitor of Cx43-mediated communication.[1][3] Its primary mechanism involves binding to the extracellular loop of Cx43, which leads to the rapid closure of Cx43 hemichannels within minutes, followed by the disruption of gap junctional intercellular communication (GJIC) at later time points (30 minutes or longer).[4][5] Importantly, this compound typically does not alter the overall expression levels of the Cx43 protein.[3]
Q2: What are the primary applications of this compound in research? A2: this compound is widely used to study the role of Cx43-mediated communication in various physiological and pathological processes. Common applications include investigating its impact on cell migration and proliferation in wound healing models, cardiomyocyte activity, and osteoclast function.[1][2][3] It helps researchers elucidate the distinct roles of gap junctions and hemichannels in cellular signaling.[4]
Q3: Is this compound specific to Connexin 43? A3: this compound is designed based on the sequence of Cx43. However, due to sequence homology in the binding region, it may also inhibit gap junctions composed of other connexins like Cx32 and Cx40, which contain the conserved "SRPTEK" sequence in their second extracellular loop.[2]
Q4: How should I prepare and store this compound? A4: this compound is typically supplied as a freeze-dried solid.[1] For storage, it should be kept dry, frozen, and protected from light.[1] It is soluble in water up to 1 mg/mL.[1] For stock solutions, you can dissolve it in water or DMSO.[6] DMSO stock solutions can be stored for up to one year at -80°C or one month at -20°C; it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Concentration and Experimental Design
Q5: What is a typical working concentration for this compound? A5: The optimal concentration of this compound is highly dependent on the primary cell type and the specific experimental goals. A broad range from 100 nM to 300 µM has been reported in the literature.[7] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell culture system.
Q6: How long should I incubate my primary cells with this compound? A6: The required incubation time depends on the biological process you are studying. Inhibition of hemichannels can occur within minutes, whereas the disruption of gap junction plaques is a slower process, often requiring 30 minutes or longer.[4][5] For studies on cell migration or proliferation, longer incubation periods of 24 to 72 hours may be necessary.[3]
Q7: Do I need a control for this compound experiments? A7: Yes. A vehicle control (the solvent used to dissolve this compound, e.g., water or a specific concentration of DMSO) is essential. Additionally, using a scrambled peptide with the same amino acid composition but a different sequence can serve as a negative control to ensure the observed effects are specific to the this compound sequence.
Data Summary Tables
Table 1: Reported Effective Concentrations of this compound in Various Cell Types
| Cell Type | Concentration | Observed Effect | Reference |
| Human Keratinocytes | 50 µM | Inhibition of gap junction coupling | [1] |
| Human Fibroblasts | 0.06 mM (60 µM) | Decreased dye uptake through hemichannels | [3] |
| Rat Osteoclasts | Not specified | Decreased number and activity of osteoclasts | [2][8] |
| 3T3 Fibroblasts | 300 µM | Reduced gap junctional intercellular communication (GJIC) | [7] |
| Adult Keratinocytes | 100 nM - 100 µM | Attenuated hemichannel activity, enhanced wound closure | [7] |
Table 2: General Properties of this compound
| Property | Description | Reference |
| Sequence | H-Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile-OH | [1][8] |
| Molecular Weight | ~1304.5 g/mol | [8] |
| Target | Connexin 43 (and potentially Cx32, Cx40) | [2] |
| Solubility | Soluble to 1 mg/mL in water | [1] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. | [6] |
Visualized Mechanisms and Workflows
Caption: Mechanism of this compound action on Connexin 43 (Cx43).
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Q8: I am not observing any effect after treating my cells with this compound. What could be the problem? A8: This is a common issue that can arise from several factors. Use the flowchart and table below to diagnose the potential cause.
Caption: Troubleshooting flowchart for a lack of this compound effect.
Q9: My primary cells are showing signs of toxicity (low viability, poor morphology) after this compound treatment. What should I do? A9: While this compound is generally considered benign, primary cells can be sensitive.[3]
-
Reduce Concentration: The most likely cause is a concentration that is too high for your specific cell type. Reduce the concentration and repeat the experiment.
-
Check Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the media is non-toxic (typically <0.1%). Run a vehicle-only control to test for solvent toxicity.
-
Assess Culture Health: Primary cells require optimal culture conditions. Ensure the medium is fresh, pH is stable, and there is no contamination.[9][10]
-
Limit Incubation Time: For some cells, prolonged exposure may be detrimental. Try reducing the treatment duration to the minimum time required to see the desired biological effect.
Q10: My results are inconsistent between experiments. Why? A10: Inconsistency with primary cells is a known challenge.
-
Passage Number: The characteristics of primary cells can change with increasing passage number.[3] Diabetic cells, for instance, showed different susceptibility to this compound in early versus late passages.[3] Try to use cells within a consistent, low passage range for all related experiments.
-
Cell Confluency: The density of the cell culture can affect the number of gap junctions formed. Standardize your seeding density and the confluency at which you perform the experiment.
-
Peptide Aliquots: Avoid repeated freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots.[6]
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine Optimal this compound Concentration
Objective: To identify the effective concentration range of this compound that modulates a specific cellular function (e.g., migration, proliferation, or GJIC) without causing toxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound peptide
-
Vehicle (sterile water or DMSO)
-
Multi-well plates (e.g., 96-well for viability, 24-well for functional assays)
-
Reagents for your specific functional assay (e.g., Calcein-AM for dye transfer, viability assay reagents like MTT or PrestoBlue™)
-
Plate reader/microscope
Methodology:
-
Cell Seeding: Plate your primary cells in a multi-well plate at a density that allows for optimal growth and formation of cell-cell contacts. Allow cells to adhere and grow to the desired confluency (often 70-80%).
-
Prepare this compound Dilutions: Prepare a high-concentration stock of this compound. Perform a serial dilution in complete culture medium to create a range of working concentrations. A common starting range is 0 (vehicle control), 1, 10, 50, 100, and 200 µM.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours for acute GJIC studies, 24-48 hours for migration/proliferation studies).
-
Assess Viability: In a parallel plate or at the end of the functional assay, assess cell viability across all concentrations to identify the toxicity threshold.
-
Perform Functional Assay: Following incubation, perform your chosen functional assay to measure the biological response. For example, a scrape-wound assay for migration or a dye transfer assay for GJIC.
-
Data Analysis: Quantify the results from your functional assay. Plot the response against the log of the this compound concentration. This will allow you to determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). Select the lowest concentration that gives a maximal, non-toxic effect for future experiments.
Protocol 2: Assessing Hemichannel Function using Dye Uptake Assay
Objective: To measure the effect of this compound on the function of Connexin 43 hemichannels. This protocol is adapted from methodologies described in the literature.[3]
Materials:
-
Primary cells cultured on glass coverslips
-
Low-calcium medium
-
This compound peptide
-
Fluorescent dyes (e.g., Propidium Iodide or Ethidium Bromide)
-
Fluorescence microscope
Methodology:
-
Cell Culture: Seed cells at a low density on coverslips placed in multi-well plates to minimize the formation of gap junctions. Allow them to grow overnight.
-
Pre-treatment: Wash the cells and incubate them in a low-calcium medium for 1 hour. This condition is known to promote the opening of hemichannels. During this hour, treat the cells with the desired concentration of this compound (e.g., 60 µM) or a vehicle control.
-
Dye Loading: Add the membrane-impermeant fluorescent dye (e.g., Propidium Iodide) to the medium and incubate for a short period (e.g., 5-15 minutes). The dye will be taken up by cells with open hemichannels.
-
Wash and Fix: Gently wash the cells multiple times with fresh medium to remove extracellular dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images from multiple random fields for each condition (Control vs. This compound treated).
-
Quantification: Count the number of dye-positive (fluorescent) cells and express this as a percentage of the total number of cells in each field. A significant reduction in the percentage of fluorescent cells in the this compound-treated group indicates inhibition of hemichannel function.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Connexin-mimetic peptide this compound decreases osteoclastic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. promocell.com [promocell.com]
common problems with Gap 27 peptide solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the solubility of Gap 27 peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and why is its solubility a concern?
This compound is a synthetic mimetic peptide with a sequence homologous to the second extracellular loop of Connexin 43 (Cx43), a gap junction protein.[1][2] It is widely used as a specific and reversible inhibitor of Cx43-mediated intercellular communication and hemichannel function.[1] Like many peptides, particularly those with a high proportion of hydrophobic amino acids, this compound can present solubility challenges.[3] Poor solubility can lead to peptide aggregation, which not only reduces bioactivity but can also complicate experimental results and formulation.[3][4]
Q2: What are the recommended primary solvents for reconstituting this compound?
The primary recommended solvents for this compound are sterile water and Dimethyl sulfoxide (DMSO). The choice of solvent depends on the required stock concentration and the experimental application.
Q3: My this compound peptide is not dissolving completely in water. What should I do?
If you encounter issues dissolving this compound in water, consider the following:
-
Concentration: Some suppliers state solubility in water is up to 1 mg/mL or 10 mM. Attempting higher concentrations may result in incomplete dissolution.
-
Agitation: Ensure gentle but thorough mixing. Vortexing gently or swirling the vial can aid dissolution. Avoid vigorous shaking, which can cause aggregation.
-
Sonication: A brief period of sonication in a water bath can help break up small aggregates and facilitate dissolution.
-
Peptide Quality: Ensure the lyophilized peptide has been stored correctly (typically at -20°C) to prevent degradation.
Q4: Can I use DMSO to dissolve this compound? Are there special considerations?
Yes, DMSO is an effective solvent for this compound, often allowing for higher stock concentrations than water.
-
Solubility Limits: this compound is soluble in DMSO up to at least 50 mM, with some suppliers reporting solubility as high as 100 mg/mL.[5]
-
Solvent Quality: It is critical to use fresh, high-quality, anhydrous (or low-water content) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces its ability to dissolve hydrophobic peptides.[5][6]
-
pH Adjustment: For certain preparations, one supplier notes that solubility in DMSO can be improved by adjusting the pH to 2 with 1 M HCl, followed by ultrasonication.[6]
-
Cell Culture: Be mindful of the final DMSO concentration in your working solution, as high concentrations can be toxic to cells.
Q5: The reconstituted peptide solution appears cloudy or contains visible particulates. What does this indicate?
A cloudy or particulate-containing solution is a sign of incomplete dissolution or peptide aggregation. The solution should be clear and free of visible matter. If this occurs, sonication may help. If particulates remain, the solution may need to be filtered. It is recommended to sterilize stock solutions intended for cell culture by passing them through a 0.22 µm filter after reconstitution.[6]
Q6: How should I properly store the lyophilized powder and the reconstituted stock solution?
Proper storage is crucial to maintain the peptide's integrity.
-
Lyophilized Powder: Store desiccated at -20°C for long-term storage.[7]
-
Stock Solutions: Once reconstituted, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[6][7]
Data Summary: this compound Peptide Solubility
| Solvent | Reported Solubility | Key Considerations |
| Water | ≥ 33.33 mg/mL (25.55 mM)[6] Soluble to 1 mg/mL Soluble to 10 mM | Solubility can be limited; best for lower concentration stock solutions. Ensure thorough but gentle mixing. |
| DMSO | 22.22 mg/mL (17.03 mM)[6] Soluble to 50 mM 100 mg/mL (76.65 mM)[5] | Allows for highly concentrated stock solutions. Crucially, use fresh, anhydrous DMSO. [5][6] May require pH adjustment and sonication for maximal solubility.[6] |
| PBS | Not specified, but used for in vivo studies. | For in vivo eye drop preparations, ice-cold, calcium- and magnesium-free PBS was used to dissolve the peptide. |
Experimental Protocols
Protocol for Reconstituting Lyophilized this compound Peptide
This protocol provides a standardized method for dissolving lyophilized this compound to ensure consistency and bioactivity.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully add the calculated volume of the appropriate, high-purity solvent (e.g., sterile water or anhydrous DMSO) to the vial. Add the solvent slowly down the side of the vial.
-
Dissolution: Gently swirl the vial or vortex at a low speed until the peptide is completely dissolved. Avoid vigorous shaking. The solution should be clear and colorless.
-
Sonication (Optional): If the peptide does not dissolve readily, place the vial in a room temperature water bath and sonicate for 5-10 minutes.
-
Sterilization (for cell-based assays): If the stock solution will be used in a sterile environment, filter it through a 0.22 µm syringe filter into a new sterile tube.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C as recommended.
Visual Guides and Workflows
Signaling Pathway of this compound Action
References
- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
how to prevent off-target effects of Gap 27
Technical Support Center: Gap27
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Gap27, a connexin-43 (Cx43) mimetic peptide. The focus is on ensuring on-target specificity and preventing potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Gap27?
A1: Gap27 is a synthetic peptide with a sequence identical to a portion of the second extracellular loop of Connexin 43 (Cx43)[1][2]. Its primary mechanism involves binding to this extracellular loop on Cx43 proteins[3][4]. This binding leads to a rapid inhibition of Cx43 hemichannels, typically within minutes, by inducing their closure. The blockage of gap junction intercellular communication (GJIC) is a subsequent, slower event, often occurring after 30 minutes or more as the peptide permeates the intercellular space[3][4]. Importantly, Gap27 is considered a reversible inhibitor and generally does not alter the total expression levels or cellular localization of the Cx43 protein[1][5].
Q2: What are the primary known off-target effects of Gap27?
A2: The most significant known off-target effect of Gap27 is the potential inhibition of Pannexin 1 (Panx1) channels[6]. This cross-reactivity is a critical consideration, particularly at higher concentrations, with studies reporting Panx1 blockage at concentrations ranging from 200 μM to 2 mM[6]. Therefore, using concentrations above this threshold may lead to confounding results that are not specific to Cx43 inhibition.
Q3: How can I be sure my observed effect is due to Cx43 inhibition and not a non-specific peptide effect?
A3: The best practice is to use a scrambled peptide control (scGap27) in parallel with your Gap27 experiments[5]. A scrambled peptide has the same amino acid composition as Gap27 but in a random sequence. If the biological effect is observed with Gap27 but not with the scrambled control, it provides strong evidence that the effect is sequence-specific and related to the intended target binding, rather than a general effect of introducing a peptide to the system.
Q4: Does Gap27 inhibit gap junctions and hemichannels with the same efficiency and timing?
A4: No, there is a temporal difference in its action. Gap27 acts much more rapidly on hemichannels, inhibiting their function within minutes of application[4]. The inhibition of fully formed gap junctions is a slower process, taking 30 minutes or longer[4]. This temporal difference can be exploited experimentally to distinguish between effects mediated by hemichannels versus those mediated by gap junctional intercellular communication.
Troubleshooting Guide: Preventing and Identifying Off-Target Effects
This guide provides a systematic approach to minimize and troubleshoot potential off-target effects in your experiments.
Issue: Experimental results are inconsistent or suspected to be non-specific.
Your experiment with Gap27 produced an unexpected outcome, and you need to determine if it's a genuine on-target effect or a result of off-target activity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Gap27 off-target effects.
Data Presentation & Signaling Pathways
Gap27 Mechanism of Action
Gap27 targets the extracellular domains of Cx43, preventing the normal function of both hemichannels and gap junctions.
Caption: Diagram of Gap27's inhibitory action on Cx43 channels.
Quantitative Data: Recommended Concentration Ranges
Using the appropriate concentration is the most effective strategy to prevent off-target effects. The table below summarizes effective concentrations reported in the literature for different applications.
| Experimental Goal | Target Channel | Recommended Concentration Range | Potential Off-Target Concern | Citation(s) |
| Inhibit Hemichannel Activity | Cx43 Hemichannels | 10 µM - 100 µM | Minimal | [7] |
| Inhibit Gap Junctions (GJIC) | Cx43 Gap Junctions | 50 µM - 200 µM | Potential Panx1 effects at high end | [6][7] |
| General Use (e.g., wound healing) | Both | 100 nM - 100 µM | Minimal | [8] |
| Avoid Off-Target Effects | Pannexin 1 (Panx1) | Keep concentration < 200 µM | Significant cross-reactivity | [6] |
Key Experimental Protocols
Protocol 1: Dose-Response Analysis of Hemichannel Activity using Dye Uptake Assay
This protocol determines the lowest effective concentration of Gap27 for inhibiting Cx43 hemichannels.
Materials:
-
Cells expressing Cx43
-
Gap27 peptide and scrambled (scGap27) control
-
Low-calcium or calcium-free buffer to induce hemichannel opening
-
Propidium Iodide (PI) or similar membrane-impermeable dye (e.g., 5 µM)
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Plating: Seed cells in a 96-well plate or on coverslips and grow to desired confluency.
-
Peptide Preparation: Prepare a dilution series of Gap27 (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Prepare the scGap27 control at the highest concentration (200 µM).
-
Pre-incubation: Replace the culture medium with normal medium containing the different concentrations of Gap27 or scGap27. Incubate for 15-30 minutes.
-
Hemichannel Activation: Wash cells gently and replace the medium with a low-calcium buffer containing the respective peptide concentrations and the PI dye. This change in extracellular calcium will trigger hemichannel opening.
-
Dye Uptake: Incubate for 10-20 minutes to allow dye uptake through open hemichannels.
-
Wash and Image: Wash cells with normal-calcium buffer (e.g., PBS with Ca2+/Mg2+) to remove extracellular dye and stop the uptake.
-
Quantification: Capture images using a fluorescence microscope. Quantify the fluorescence intensity per cell or per field of view. A decrease in fluorescence in Gap27-treated wells compared to the 0 µM control indicates hemichannel inhibition.
-
Analysis: Plot the normalized fluorescence intensity against the Gap27 concentration to generate a dose-response curve and determine the EC50. Compare the effect of the highest Gap27 concentration to the scGap27 control to confirm specificity.
Protocol 2: Validating GJIC Inhibition using Scrape-Loading Dye Transfer
This protocol validates that Gap27 is effectively blocking cell-to-cell communication through gap junctions.
Materials:
-
Confluent monolayer of cells expressing Cx43
-
Gap27 (at determined EC50 or desired concentration) and scGap27 control
-
Lucifer Yellow (a gap junction-permeable dye)[1]
-
Rhodamine Dextran (a gap junction-impermeable dye, to identify initially loaded cells)
-
Surgical scalpel blade or needle
-
Fluorescence microscope
Methodology:
-
Cell Culture: Grow cells to a confluent monolayer on coverslips or in a petri dish.
-
Pre-incubation: Treat the cells with the desired concentration of Gap27, scGap27, or a vehicle control for at least 60 minutes to ensure sufficient time for gap junction inhibition.
-
Dye Solution: Prepare a solution of Lucifer Yellow (e.g., 1 mg/mL) and Rhodamine Dextran (e.g., 1 mg/mL) in a suitable buffer.
-
Scrape-Loading: Remove the medium from the cells. Add a small volume of the dye solution. Using a scalpel blade, make a gentle scrape across the monolayer to transiently permeabilize the cells along the cut.
-
Dye Incubation: Allow the dye to load into the scraped cells for 2-5 minutes.
-
Wash: Gently wash the monolayer multiple times with buffer to remove extracellular dye and allow the loaded cells to reseal.
-
Dye Transfer: Return the cells to the incubator in their respective peptide-containing media for 30-60 minutes to allow for dye transfer to adjacent, non-scraped cells.
-
Fix and Image: Fix the cells (e.g., with 4% PFA) and mount for imaging.
-
Analysis: Using a fluorescence microscope, identify the initially loaded cells (positive for both Rhodamine and Lucifer Yellow). Measure the distance the Lucifer Yellow has traveled away from the scrape line into neighboring cells. A significant reduction in the dye spread distance in Gap27-treated cells compared to vehicle and scGap27 controls indicates effective inhibition of GJIC[1].
References
- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gap 27 peptide [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Connexin Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of Gap 27 in Long-Term Studies
Welcome to the technical support center for Gap 27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when using the connexin 43 (Cx43) mimetic peptide, this compound, in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic peptide that mimics a sequence on the second extracellular loop of Connexin 43 (Cx43), the primary protein that forms gap junctions in many cell types. Its mechanism involves two main stages. Initially, within minutes of application, this compound binds to Cx43 hemichannels (unpaired connexons) on the cell surface, blocking their opening. Over a longer period (30 minutes or more), the peptide is thought to interfere with the docking of hemichannels to form complete gap junction channels, leading to a reduction in gap junctional intercellular communication (GJIC).
Q2: How stable is this compound in cell culture medium and how often should it be replenished?
A2: The stability of this compound in cell culture medium can be a critical factor in long-term studies. While a precise half-life has not been definitively established and can vary based on culture conditions, some studies suggest that this compound's inhibitory capacity may decrease after 12 hours in culture.[1] Therefore, for continuous inhibition, it is recommended to replenish the peptide at least every 24 hours.[1][2] However, the optimal replenishment frequency should be empirically determined for your specific cell type and experimental duration.
Q3: What is the recommended concentration of this compound for long-term studies?
A3: The optimal concentration of this compound for long-term studies is highly dependent on the cell type and the specific biological question. While acute studies may use concentrations up to 500 µM, long-term applications often require lower concentrations to avoid potential cytotoxicity and off-target effects. Successful long-term studies have utilized concentrations ranging from 100 nM to 100 µM.[3] It is crucial to perform a dose-response curve to determine the lowest effective concentration that maintains the desired level of inhibition without impacting cell viability over the course of your experiment.
Q4: Can long-term treatment with this compound affect cell viability and proliferation?
A4: The effects of this compound on cell viability and proliferation can be cell-type specific. Some studies have shown that this compound treatment does not induce apoptosis.[2] In certain cell types, such as human neonatal dermal fibroblasts, this compound has been observed to enhance cell proliferation.[3] Conversely, in other cell types, no significant changes in proliferation were noted.[4] Therefore, it is essential to assess cell viability and proliferation in your specific experimental model during long-term exposure to this compound.
Q5: Are there known off-target effects of this compound?
A5: While this compound is designed to be specific for Cx43, the possibility of off-target effects, especially in long-term studies and at high concentrations, should be considered. It has been reported that this compound may also block pannexin 1 (Panx1) channels at concentrations ranging from 200 µM to 2 mM. Researchers should be mindful of this potential off-target activity and consider using the lowest effective concentration of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of inhibitory effect over time | 1. Peptide Degradation: this compound may be degrading in the culture medium at 37°C. 2. Cellular Compensation: Cells may be upregulating Cx43 expression or trafficking to the membrane to counteract the inhibition. | 1. Increase Replenishment Frequency: Change the medium and add fresh this compound every 12-24 hours.[1] 2. Monitor Cx43 Levels: Perform western blotting or immunofluorescence to check for changes in total and membrane-localized Cx43 over the course of the experiment. If compensation is observed, a higher concentration of this compound or a combination with a Cx43 expression inhibitor (e.g., siRNA) might be necessary.[3] |
| High cell death or changes in morphology | 1. Peptide Cytotoxicity: The concentration of this compound may be too high for long-term exposure in your specific cell type. 2. Solvent Toxicity: If using a solvent like DMSO, the final concentration may be toxic. | 1. Perform a Dose-Response and Viability Assay: Determine the optimal, non-toxic concentration of this compound for your cells over the intended duration of the experiment using assays like MTT or Trypan Blue exclusion. 2. Use a Scrambled Peptide Control: Always include a scrambled version of this compound as a negative control to ensure the observed effects are not due to non-specific peptide toxicity. 3. Minimize Solvent Concentration: If a solvent is necessary, ensure the final concentration is well below the known toxic threshold for your cells and include a vehicle-only control. |
| Inconsistent or variable results between experiments | 1. Inconsistent Peptide Activity: Different batches of synthesized peptide may have varying purity or activity. 2. Variability in Cell Culture: Cell passage number, confluency, and overall health can influence their response to this compound. | 1. Validate Each New Batch of Peptide: Test the inhibitory activity of each new lot of this compound with a short-term functional assay (e.g., dye transfer) before starting a long-term experiment. 2. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at the same density and ensure they are in a healthy, proliferating state before starting the treatment. |
| Difficulty in translating in vitro findings to in vivo models | 1. Poor Peptide Bioavailability and Stability in vivo: Peptides are often rapidly cleared and degraded in vivo. 2. Ineffective Delivery Method: Bolus injections may not provide sustained inhibition. | 1. Utilize Sustained Delivery Systems: For long-term in vivo studies, consider using methods that provide continuous release of this compound, such as encapsulation in PLGA micro/nanoparticles or administration via osmotic pumps.[5] 2. Modify the Peptide for Increased Stability: Consider using or synthesizing modified versions of this compound (e.g., with D-amino acids or N-methylation) to enhance stability in biological fluids.[6] |
Quantitative Data Summary
Table 1: Effect of this compound on Cell Migration and Proliferation in Long-Term (24-48h) Studies
| Cell Type | This compound Concentration | Duration | Effect on Migration | Effect on Proliferation (Ki67 expression) | Reference |
| Juvenile Foreskin Fibroblasts (JFF) | 100 nM - 100 µM | 24h | ~50% increase in scrape wound closure | No significant change | [3] |
| Adult Keratinocytes (AK) | 100 nM - 100 µM | 24h | ~50% increase in scrape wound closure | No significant change | [3] |
| Human Neonatal Dermal Fibroblasts (HNDF) | 100 nM - 100 µM | 24h | No significant change | Increased | [3] |
| Adult Dermal Fibroblasts (ADF) | 100 nM - 100 µM | 24h | No significant change | No significant change | [3] |
| Human Dermal Fibroblasts (in hyperglycemia) | 0.06 mM | 24-48h | Increased migration | Not specified | [7] |
Table 2: Effect of this compound on Cx43 Protein Expression in Long-Term (24h) Studies
| Cell Type | This compound Concentration | Duration | Effect on Cx43 Protein Expression | Reference |
| Juvenile Foreskin Fibroblasts (JFF) | 100 µM | 24h | Reduced by ~50% | [3] |
| Adult Keratinocytes (AK) | 100 µM | 24h | Reduced by ~50% | [3] |
| Adult Dermal Fibroblasts (ADF) | 100 µM | 24h | No significant change | [3] |
| Human Neonatal Dermal Fibroblasts (HNDF) | 100 µM | 24h | No significant change | [3] |
Experimental Protocols
Protocol 1: Long-Term In Vitro Treatment of Cultured Cells with this compound
This protocol provides a general framework for long-term inhibition of Cx43 using this compound in a cell culture setting, adapted from wound healing assay methodologies.[1][2]
-
Cell Seeding: Plate cells at a density that will allow for the desired confluency throughout the duration of the experiment without overgrowth.
-
Peptide Preparation: Dissolve this compound and a scrambled control peptide in sterile, calcium- and magnesium-free saline solution or water to create a stock solution. Further dilute in serum-free or complete culture medium to the desired final working concentrations.
-
Initial Treatment: Once cells have adhered and reached the desired confluency, replace the culture medium with medium containing the appropriate concentration of this compound, scrambled peptide, or vehicle control.
-
Replenishment: For continuous inhibition, replace the medium with freshly prepared peptide-containing medium every 24 hours.[1][2] Some studies suggest a more frequent replenishment of every 12 hours may be necessary depending on the stability in your system.[1]
-
Monitoring: At predetermined time points, assess the desired cellular endpoints (e.g., cell migration, proliferation, protein expression, or gap junctional intercellular communication).
-
Functional Assay (Optional): To confirm the continued inhibitory effect of this compound, a functional assay such as a dye transfer assay (e.g., using Lucifer Yellow or Calcein-AM) can be performed at different time points throughout the experiment.
Protocol 2: Sustained In Vivo Delivery of a Cx43 Mimetic Peptide using PLGA Nanoparticles
This protocol is a conceptual summary based on a study using a Cx43 mimetic peptide for retinal ischemia in a rat model.[5] This approach can be adapted for sustained delivery of this compound in other in vivo models.
-
Peptide Encapsulation: Encapsulate this compound into biodegradable poly(lactic-co-glycolic) acid (PLGA) nanoparticles (NPs) or microparticles (MPs) using a suitable method such as a double emulsion solvent evaporation technique.
-
Particle Characterization: Characterize the size, surface charge, and peptide entrapment efficiency of the formulated particles.
-
In Vitro Release Study: Perform an in vitro release study to determine the release kinetics of this compound from the PLGA particles over time in a relevant buffer (e.g., PBS at 37°C). This will help in predicting the in vivo release profile.
-
Animal Model and Administration: Following the establishment of the animal model and appropriate ethical approvals, administer the this compound-loaded PLGA particles via the desired route (e.g., intravitreal, subcutaneous, or intraperitoneal injection). The dosage will need to be optimized based on the in vitro release data and the desired local or systemic concentration.
-
Control Groups: Include control groups receiving injections of empty PLGA particles and a scrambled peptide-loaded particles to account for any effects of the delivery vehicle or non-specific peptide interactions.
-
Post-Administration Analysis: At selected time points post-administration, collect tissues of interest for analysis of the therapeutic outcome and to assess the distribution and clearance of the peptide if possible.
Visualizations
Caption: Mechanism of this compound action on Connexin 43 channels.
Caption: Troubleshooting workflow for long-term this compound studies.
Caption: Signaling and potential confounding factors in this compound studies.
References
- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained intravitreal delivery of connexin43 mimetic peptide by poly(D,L-lactide-co-glycolide) acid micro- and nanoparticles--Closing the gap in retinal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 [frontiersin.org]
- 7. The connexin mimetic peptide Gap27 increases human dermal fibroblast migration in hyperglycemic and hyperinsulinemic conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Gap 27 Technical Support Center: Your Guide to Successful Experiments
Welcome to the technical support center for Gap 27, a valuable tool for researchers, scientists, and drug development professionals investigating the role of gap junction and hemichannel communication. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments with confidence and achieve reliable results.
I. Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Question: Why am I not observing the expected inhibitory effect of this compound on gap junction communication?
Answer: Several factors could contribute to a lack of observable effects. Consider the following troubleshooting steps:
-
Concentration Optimization: The effective concentration of this compound can be cell-type dependent. While typical concentrations range from 50 µM to 500 µM, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line or tissue.[1][2][3] Some studies have used concentrations as high as 1 mM.[4]
-
Incubation Time: The inhibitory effect of this compound can be time-dependent. Short incubation times may not be sufficient to achieve maximal inhibition. Conversely, prolonged exposure might lead to secondary effects. An incubation time optimization experiment (e.g., testing at 1, 4, 12, and 24 hours) is recommended.
-
Cell Type Specificity: The expression levels of Connexin 43 (Cx43), the primary target of this compound, vary between cell types. Cells with low Cx43 expression may exhibit a reduced response. It is advisable to confirm Cx43 expression in your experimental model. Furthermore, some cell types, such as diabetic cells, have shown reduced susceptibility to this compound.[5]
-
Peptide Quality and Storage: Ensure that the this compound peptide has been stored correctly at -20°C to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Control Experiments: Always include appropriate controls. A scrambled version of the this compound peptide, which has the same amino acid composition but a different sequence, is an excellent negative control to ensure the observed effects are specific to the this compound sequence.[6][7]
Question: I am having trouble dissolving the this compound peptide. What is the recommended procedure?
Answer: this compound is a peptide and requires proper handling for complete solubilization.
-
Recommended Solvents: this compound is soluble in sterile water and Dimethyl Sulfoxide (DMSO).[8] For cell culture experiments, it is advisable to dissolve the peptide in a small amount of sterile water or DMSO to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your culture medium.
-
Solubility Limits: The solubility in water is reported to be up to 1 mg/ml, and in DMSO, it can be as high as 50 mM. If you are using DMSO, be aware that moisture-absorbing DMSO can reduce solubility, so it is best to use fresh, high-quality DMSO.[8]
-
Working Solution Preparation: When preparing a working solution from a DMSO stock, it is good practice to add the stock solution to your aqueous buffer or medium and mix thoroughly. For in vivo applications, specific formulations involving PEG300 and Tween80 may be necessary to ensure solubility and stability.[8]
Question: How can I confirm that this compound is effectively blocking gap junctions in my experiment?
Answer: Several functional assays can be used to verify the inhibitory activity of this compound.
-
Dye Transfer Assay: This is a common method to assess gap junctional intercellular communication (GJIC). One population of cells is loaded with a gap junction-permeable fluorescent dye (e.g., Calcein-AM), and a second population is labeled with a membrane-impermeable dye (e.g., DiI).[9] The two populations are co-cultured, and the transfer of the permeable dye to the acceptor cells is monitored via microscopy or flow cytometry.[9] A reduction in dye transfer in the presence of this compound indicates successful inhibition of GJIC.
-
Dye Uptake Assay: To assess hemichannel function, a dye uptake assay using probes like propidium iodide can be performed.[5] Inhibition of dye uptake by this compound suggests a blockade of hemichannel opening.
-
Electrophysiological Recordings: For more direct and quantitative measurements, techniques like dual whole-cell patch-clamping can be used to measure the junctional conductance between coupled cells.
Question: I am concerned about potential off-target effects of this compound. How can I mitigate this?
Answer: While this compound is designed to be a specific inhibitor of Cx43, it is always important to consider and control for potential off-target effects.
-
Use of Scrambled Peptide Control: As mentioned previously, a scrambled peptide with the same amino acid composition but a randomized sequence is the most critical control to demonstrate the specificity of the observed effects.[6][7]
-
Cell Viability Assays: It is essential to ensure that the observed effects are not due to cytotoxicity. Perform a cell viability assay (e.g., MTT, Neutral Red Uptake) in parallel with your main experiment to confirm that the concentrations of this compound used are not toxic to your cells.[4][10][11][12]
II. Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a connexin-mimetic peptide, meaning it mimics a specific region of the Connexin 43 (Cx43) protein.[2] Specifically, it corresponds to a sequence on the second extracellular loop of Cx43.[13] By binding to this region, this compound is thought to interfere with the proper docking and function of connexin hemichannels, thereby blocking both gap junction channels and unopposed hemichannels.[7]
What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions can be prepared and stored at -80°C for several months.[1][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
What is a suitable negative control for this compound experiments?
The most appropriate negative control is a scrambled version of the this compound peptide.[6][7] This peptide has the same amino acid composition as this compound but in a randomized sequence, ensuring that any observed effects are due to the specific sequence of this compound and not simply due to the presence of a peptide.
Can this compound affect protein expression?
While this compound is primarily known as a channel blocker, some studies have reported that its long-term application can influence the expression levels of Cx43 in certain cell types.[13] Therefore, it is recommended to assess Cx43 protein levels by western blotting if your experimental design involves prolonged exposure to this compound.
III. Experimental Protocols and Data
A. General Protocol for Cell Culture Experiments
This protocol provides a general workflow for treating cultured cells with this compound.
Caption: A general workflow for in vitro experiments using this compound.
B. Protocol for Dye Transfer "Scratch" Assay
This assay is useful for assessing gap junctional intercellular communication in a wound healing context.
-
Cell Seeding: Plate cells to create a confluent monolayer.
-
Scratch Wound: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Dye Loading: Load the cells with a gap junction-permeable dye (e.g., Calcein-AM).
-
Treatment: Treat the cells with this compound or a scrambled control peptide.
-
Imaging: Acquire images of the scratch area at different time points using fluorescence microscopy.
-
Analysis: Quantify the distance the dye has migrated into the cells at the wound edge. A decrease in migration distance in this compound-treated cells indicates inhibition of GJIC.
C. Quantitative Data Summary
| Parameter | Value | Cell Type/Model | Reference |
| Effective Concentration | 50 µM - 1 mM | Various cell lines and tissues | [1][2][3][4] |
| Solubility in Water | >10 mM | N/A | [1][14] |
| Solubility in DMSO | 50 mM | N/A | |
| Storage Temperature | -20°C (solid) | N/A | |
| IC50 for GJIC Inhibition | ~20-30 µM | Keratinocytes | [2] |
| IC50 for Hemichannel Inhibition | ~161 µM | N/A | [2] |
IV. Signaling Pathway
The primary signaling pathway affected by this compound is the direct cell-to-cell communication mediated by gap junctions. This pathway allows for the passage of ions, second messengers (e.g., IP3, Ca2+), and small metabolites between adjacent cells, coordinating their physiological responses.
Caption: this compound inhibits the passage of signaling molecules through Connexin 43 gap junctions.
References
- 1. apexbt.com [apexbt.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. re-place.be [re-place.be]
- 12. assaygenie.com [assaygenie.com]
- 13. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
Technical Support Center: Refining Gap 27 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Gap 27, a connexin-mimetic peptide, in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that mimics a sequence on the second extracellular loop of Connexin 43 (Cx43).[1][2] Its primary role is to act as a gap junction inhibitor.[1][3] The mechanism involves binding to the extracellular loops of connexin hemichannels, leading to their closure within minutes.[4][5] Over a more extended period (30 minutes or longer), it can disrupt gap junction plaques, leading to diminished cell-to-cell coupling.[4][5]
Q2: What are the common research applications for this compound?
A2: this compound is widely used to study the role of gap junctional intercellular communication (GJIC) and hemichannel function in various biological processes. Common applications include studies on cell proliferation, wound healing, calcium wave propagation, and cellular communication in tissues like the heart and skin.[2][6][7] It has also been used to investigate its effects on osteoclast activity and endothelium-dependent relaxations in arteries.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in water (≥33.33 mg/mL) and DMSO (up to 100 mg/mL).[1][3] For long-term storage, it is recommended to store the powder at -20°C for up to a year, or at -80°C for up to two years.[1] Stock solutions in a solvent can be stored at -80°C for up to a year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q4: Does this compound have off-target effects?
A4: While this compound is targeted to Cx43, researchers should be aware of potential indirect effects. For instance, prolonged exposure to this compound has been shown to reduce the total protein expression of Cx43 in some cell types, which is a post-transcriptional effect.[2] It is always recommended to include appropriate controls, such as a scrambled peptide, to distinguish specific inhibitory effects from potential non-specific peptide effects.[8]
Troubleshooting Guides by Assay
Cell Proliferation Assays
Problem: I am not observing the expected anti-proliferative (or pro-proliferative) effect of this compound in my cell line.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can be highly cell-type dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations can range from 100 nM to 100 µM.[2]
-
-
Possible Cause 2: Duration of Treatment. The effects of this compound on proliferation may not be immediate and can depend on the cell cycle length.
-
Solution: Conduct a time-course experiment, assessing proliferation at multiple time points (e.g., 24, 48, 72 hours) after this compound treatment.
-
-
Possible Cause 3: Confounding Effects on Cell Viability. At high concentrations, this compound might induce cytotoxicity, confounding the proliferation results.
-
Solution: Run a parallel cytotoxicity assay (e.g., LDH release or a live/dead stain) to ensure the observed effects are due to changes in proliferation and not cell death.
-
-
Possible Cause 4: Cell-Specific Response. The role of Cx43 in proliferation can vary between cell types. In some cells, inhibiting Cx43 function with this compound enhances proliferation, while in others, it may have no effect or be inhibitory.[2]
-
Solution: Review literature specific to your cell type to understand the expected role of Cx43. Consider that in your system, Cx43 hemichannels or gap junctions may not be the primary regulators of proliferation.
-
Dye Transfer (Scrape-Loading) Assays
Problem: I am not seeing a significant reduction in dye transfer after treating with this compound.
-
Possible Cause 1: Insufficient Incubation Time. this compound's effect on fully formed gap junction plaques can take longer than its effect on hemichannels.[4][5]
-
Solution: Pre-incubate the cells with this compound for at least 30-60 minutes before performing the scrape-loading assay to allow for disruption of gap junction coupling.
-
-
Possible Cause 2: Inappropriate Dye Choice. The molecular weight of the fluorescent dye is critical for it to pass through gap junctions.
-
Possible Cause 3: Low Expression of Cx43. The cell line may not express sufficient levels of Cx43 for robust gap junctional communication.
-
Solution: Confirm Cx43 expression in your cell line using techniques like Western Blot or immunofluorescence. If expression is low, this compound will have a minimal effect.
-
Electrophysiology (Patch-Clamp) Assays
Problem: Application of this compound is not altering the electrical coupling between cell pairs.
-
Possible Cause 1: Rapid Washout. If using a perfusion system, the peptide may be washed away before it can exert its effect.
-
Solution: Ensure continuous perfusion with the this compound-containing solution. Alternatively, use a static bath application for a defined period before recording.
-
-
Possible Cause 2: Heterotypic Gap Junctions. The gap junctions between the cells may be formed by connexins other than Cx43, which are not targeted by this compound.
-
Solution: Characterize the connexin expression profile of the cells under investigation. If other connexins are present, this compound alone may not be sufficient to block all electrical coupling.
-
-
Possible Cause 3: Focus on Hemichannel vs. Gap Junction Currents. this compound can block hemichannels more rapidly than fully assembled gap junctions.[5]
-
Solution: Design experiments to differentiate between these two types of currents. For instance, single-cell recordings can isolate hemichannel activity, while paired-cell recordings are necessary to study gap junctional conductance.
-
Quantitative Data Summary
| Assay Type | Cell/Tissue Type | Effective this compound Concentration | Observed Effect | Reference |
| Cell Proliferation | Human Neonatal Dermal Fibroblasts | 100 nM - 100 µM | Enhanced proliferation | [2] |
| CD4+ T cells | 50 - 200 µM | Dose-dependent reduction in proliferation | [8] | |
| Wound Healing | Adult Keratinocytes & Juvenile Foreskin Fibroblasts | 100 nM - 100 µM | Enhanced scrape wound closure | [2] |
| Dye Transfer | Human Keratinocytes | 50 µM | Inhibition of gap junction coupling | [2] |
| Electrophysiology | Guinea-pig isolated internal carotid artery | 500 µM | Inhibition of acetylcholine-induced hyperpolarizations | [1] |
| Osteoclast Activity | Rat Osteoclasts | 500 µM | Decreased number and activity of osteoclasts | [1][11] |
Experimental Protocols
Protocol 1: Scrape-Loading Dye Transfer Assay
This assay assesses gap junctional intercellular communication (GJIC) by measuring the transfer of a fluorescent dye from mechanically loaded "donor" cells to adjacent "acceptor" cells.
Materials:
-
Cells grown to a confluent monolayer on coverslips or in multi-well plates.
-
Gap junction-permeable dye: Lucifer Yellow (1 mg/mL in PBS).
-
Gap junction-impermeable dye (optional control): Rhodamine-Dextran (1 mg/mL in PBS).
-
Phosphate Buffered Saline (PBS).
-
Culture medium.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
A sterile scalpel blade or needle.
Procedure:
-
Pre-treat the confluent cell monolayer with the desired concentration of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Add the dye solution (e.g., Lucifer Yellow) to the cells.
-
Using a sterile scalpel blade, make a clean, straight scratch across the cell monolayer. The cells along the scratch will be mechanically loaded with the dye.
-
Allow the dye to transfer for 5-10 minutes at 37°C.
-
Gently wash the cells three times with PBS to remove excess dye.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips onto slides or image the wells directly using a fluorescence microscope.
-
Quantify GJIC by measuring the distance the dye has traveled from the scrape line or by counting the number of fluorescent cells perpendicular to the scratch.
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate.
-
This compound peptide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Include a "no-cell" blank control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the "no-cell" control and calculate the percentage of proliferation relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound action on Cx43 hemichannels and gap junctions.
Caption: Experimental workflow for the Scrape-Loading Dye Transfer assay.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The connexin mimetic peptide Gap27 increases human dermal fibroblast migration in hyperglycemic and hyperinsulinemic conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
Technical Support Center: Overcoming Challenges in Gap 27 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of Gap 27. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, cell-permeable peptide that mimics a sequence on the second extracellular loop of Connexin 43 (Cx43).[1][2] It acts as a selective inhibitor of gap junctions and hemichannels formed by Cx43.[3][4][5] By binding to the extracellular loop of Cx43, this compound blocks the docking of hemichannels to form gap junctions and also inhibits the activity of existing hemichannels.[1][6] This disruption of intercellular communication is crucial for studying the role of Cx43 in various physiological and pathological processes.
Q2: What are the common challenges associated with the in vivo delivery of this compound?
A2: Like many therapeutic peptides, the in vivo delivery of this compound can be challenging. Key hurdles include:
-
Stability: Peptides can be susceptible to enzymatic degradation in vivo, leading to a short half-life.[7]
-
Solubility: this compound has specific solubility requirements that must be met for effective in vivo administration.
-
Bioavailability and Clearance: Rapid renal clearance can reduce the bioavailability and therapeutic window of the peptide.[7]
-
Cell Permeability: While designed to be cell-permeable, achieving sufficient tissue penetration to interact with intracellular targets can be a challenge.[7]
Q3: What are the recommended solvents and formulations for in vivo injection of this compound?
A3: Commercial suppliers recommend several formulations for in vivo injection. A common approach involves creating a stock solution in a suitable solvent like DMSO, which can then be further diluted in a vehicle appropriate for injection.[3] It is crucial to use fresh, high-quality solvents to avoid solubility issues.[3] For detailed formulation protocols, please refer to the Experimental Protocols section.
Q4: What is a typical dosage for this compound in animal models?
A4: The optimal dosage of this compound will vary depending on the animal model, the target tissue, and the specific research question. However, published studies provide a starting point. For instance, in some cardiac studies, concentrations around 300 μM have been used.[4] It is always recommended to perform dose-response studies to determine the most effective concentration for your specific experimental setup.
Q5: How should this compound be stored to ensure its stability?
A5: For long-term storage, this compound powder should be kept at -20°C.[3][5] Stock solutions can be stored at -80°C for up to a year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility During Formulation | - Use of old or low-quality solvents. - Incorrect order of solvent addition. - Inadequate mixing. | - Use fresh, anhydrous DMSO for the initial stock solution.[3] - Follow the recommended order of solvent addition precisely (e.g., DMSO stock into PEG300, then Tween80, and finally ddH2O).[3] - Ensure thorough mixing at each step until the solution is clear. |
| Precipitation After Injection | - The formulation is not stable in physiological fluids. - The concentration of the peptide is too high. | - Consider using a different formulation vehicle, such as corn oil.[3] - Perform a pilot study to test the stability of your formulation in plasma or saline. - Reduce the final concentration of this compound in the injection solution. |
| Lack of Expected Biological Effect | - Insufficient dosage reaching the target tissue. - Rapid degradation of the peptide in vivo. - Incorrect administration route for the target organ. | - Perform a dose-escalation study to find the optimal concentration. - Consider alternative delivery strategies to enhance stability, such as encapsulation in nanoparticles.[1][8] - Evaluate different administration routes (e.g., intravenous, intraperitoneal, direct tissue injection) to improve targeting. |
| High Variability in Experimental Results | - Inconsistent formulation preparation. - Variability in injection technique. - Degradation of the peptide stock over time. | - Prepare fresh formulations for each experiment and ensure consistency in the preparation method. - Standardize the injection procedure, including volume, speed, and location. - Use freshly thawed aliquots of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.[3] |
| Observed Toxicity or Adverse Effects | - The vehicle (e.g., DMSO) is causing toxicity at the administered concentration. - Off-target effects of this compound at high concentrations. | - Reduce the percentage of DMSO in the final injection volume. - Include a vehicle-only control group to assess the toxicity of the formulation components. - Perform a toxicity study with varying doses of this compound to determine the maximum tolerated dose. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥65.25 mg/mL[9] | 1 year at -80°C, 1 month at -20°C[3] |
| Water | ≥5 mg/mL[9] | Store at -80°C for several months (split into aliquots)[9] |
| Ethanol | Insoluble[9] | Not applicable |
Table 2: Example In Vivo Formulation for Injection
| Component | Percentage of Final Volume | Order of Addition |
| DMSO (containing this compound stock) | 5% | 1 |
| PEG300 | 40% | 2 |
| Tween 80 | 5% | 3 |
| ddH2O | 50% | 4 |
| This is an example formulation provided by a commercial supplier. Researchers should validate and optimize the formulation for their specific application.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection (Aqueous-Based)
Materials:
-
This compound peptide powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile double-distilled water (ddH2O)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[3] Ensure the peptide is completely dissolved.
-
Prepare Vehicle: In a sterile tube, add the required volume of PEG300.
-
Add this compound Stock: Add the calculated volume of the this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.[3]
-
Add Surfactant: Add Tween 80 to the mixture and mix again until the solution is homogeneous and clear.[3]
-
Final Dilution: Add sterile ddH2O to reach the final desired volume and concentration. Mix gently but thoroughly.[3]
-
Administration: Use the freshly prepared solution for in vivo administration immediately for optimal results.[3]
Protocol 2: Preparation of this compound for In Vivo Injection (Oil-Based)
Materials:
-
This compound peptide powder
-
Anhydrous DMSO
-
Sterile corn oil
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in fresh, anhydrous DMSO (e.g., 14.2 mg/mL).[3]
-
Dilute in Oil: In a sterile tube, add the required volume of sterile corn oil.
-
Add this compound Stock: Add the calculated volume of the this compound DMSO stock solution to the corn oil.
-
Mix Thoroughly: Vortex or mix vigorously until a uniform suspension is achieved.
-
Administration: Use the freshly prepared suspension for in vivo administration immediately.[3]
Visualizations
Caption: Mechanism of action of this compound in inhibiting Connexin 43-mediated signaling.
Caption: General experimental workflow for in vivo delivery of this compound.
Caption: Decision tree for troubleshooting lack of biological effect with this compound in vivo.
References
- 1. Peptidic Connexin43 Therapeutics in Cardiac Reparative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Causes Delays in Peptide Delivery? | AmbioPharm [ambiopharm.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 6. Manipulating Connexin Communication Channels: Use of Peptidomimetics and the Translational Outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Validation & Comparative
Validating Gap27's Inhibition of Gap Junctions: A Comparative Guide
For researchers, scientists, and drug development professionals investigating intercellular communication, the specific and efficient inhibition of gap junctions is crucial. Gap27, a mimetic peptide derived from the second extracellular loop of connexin 43 (Cx43), has emerged as a widely used tool for this purpose. This guide provides an objective comparison of Gap27 with other gap junction inhibitors, supported by experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
Mechanism of Action and Specificity
Gap27 functions by binding to the extracellular loop of Cx43, thereby preventing the proper formation and function of gap junction channels and hemichannels.[1] This targeted interaction provides a degree of specificity for Cx43-containing gap junctions. However, it's important to note that Gap27 can also affect channels composed of other connexins, such as Cx37 and Cx40, albeit potentially with different efficiencies.[2]
Performance Comparison of Gap Junction Inhibitors
The following table summarizes the quantitative data for Gap27 and other commonly used gap junction inhibitors, offering a comparative overview of their efficacy and targets.
| Inhibitor | Target Connexin(s) | Effective Concentration / IC50 | Cell Type(s) | Noted Off-Target Effects or Characteristics |
| Gap27 | Primarily Cx43; also Cx37, Cx40 | 50 µM (effective concentration for inhibiting gap junction coupling)[3]; 100 µM (inhibits ATP release)[3]; 200 µM (reduced unitary hemichannel currents)[4] | Keratinocytes, HeLa cells, Fibroblasts, Endothelial cells | May induce post-transcriptional reduction of Cx43 protein levels.[5] Inhibition of junctional currents can be incomplete even at high concentrations.[6] |
| Gap26 | Cx43, Cx37, Cx40 | IC50 of 28.4 ± 3.4 μM (for rhythmic responses in rabbit superior mesenteric arteries)[7]; 160 µM (reduced unitary hemichannel currents)[4] | Endothelial cells, HeLa cells | Primarily and more rapidly inhibits hemichannels compared to gap junctions.[8] |
| Carbenoxolone | Broad-spectrum connexin inhibitor | Varies widely depending on cell type and connexin isoform. | Various | Non-specific, with known mineralocorticoid-like side effects.[9] Does not completely abolish junctional coupling in some Cx43-expressing cells.[6] |
| Meclofenamic Acid | Non-selective | IC50 of ~25 µM for gap junction inhibition[10]; IC50 of 50 µM for Cx43 and 70 µM for Cx30.[11] | Retinal cells, renal fibroblasts | Also a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase.[10][12] Blocks hKv2.1 and hKv1.1 potassium channels with IC50 values of 56.0 and 155.9 μM, respectively.[12][13] |
Signaling Pathway of Gap27 Inhibition
The following diagram illustrates the mechanism by which Gap27 inhibits gap junction communication.
Caption: Mechanism of Gap27 action on Cx43.
Experimental Validation Workflow
A typical workflow for validating the inhibitory effect of Gap27 on gap junctions is depicted below.
Caption: Workflow for Gap27 validation.
Comparative Study Logic
The logical flow for a comparative study of different gap junction inhibitors is outlined in the following diagram.
Caption: Logic for comparing inhibitors.
Experimental Protocols
Scrape-Loading Dye Transfer Assay
This assay is a common method to assess gap junctional intercellular communication (GJIC).
Principle: A fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow) is introduced into a small population of cells in a confluent monolayer by a mechanical scrape. The extent of dye transfer to neighboring, unscraped cells is a measure of functional GJIC.
Protocol:
-
Cell Seeding: Plate cells in a culture dish (e.g., 35 mm dish) and grow to confluence.
-
Preparation of Dye Solution: Prepare a solution of Lucifer Yellow (e.g., 1 mg/mL in phosphate-buffered saline, PBS).
-
Washing: Gently wash the confluent cell monolayer twice with PBS.
-
Scraping and Loading: Add the Lucifer Yellow solution to the cells. Immediately make a single scratch across the monolayer with a sterile scalpel blade or a pipette tip.
-
Incubation: Incubate the cells with the dye for a short period (e.g., 2-5 minutes) to allow for dye uptake by the scraped cells and subsequent transfer to adjacent cells.
-
Washing: Wash the cells three times with PBS to remove extracellular dye.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 10-15 minutes.
-
Imaging: Immediately visualize and capture fluorescent images using an epifluorescence microscope.
-
Quantification: The extent of GJIC can be quantified by measuring the distance the dye has traveled from the scrape line or by counting the number of fluorescent cells adjacent to the scrape line.
ATP Release Assay
This assay measures the release of ATP from cells, often through hemichannels, which can be inhibited by Gap27.
Principle: Extracellular ATP is measured using a luciferin-luciferase-based bioluminescence assay. The amount of light produced is proportional to the ATP concentration.
Protocol:
-
Cell Culture: Culture cells to confluence in a multi-well plate (e.g., 96-well plate).
-
Pre-incubation with Inhibitor: Treat the cells with Gap27 (e.g., 100 µM) or a vehicle control for a specified time (e.g., 30 minutes to 2 hours).
-
Stimulation of ATP Release: Induce ATP release by a chosen stimulus. A common method is to replace the culture medium with a low-calcium or calcium-free solution, which is known to open hemichannels.
-
Sample Collection: After a short incubation period (e.g., 5-15 minutes), collect a sample of the extracellular medium.
-
Bioluminescence Reaction: Add the collected medium to a reaction mixture containing luciferin and luciferase.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the concentration of ATP in the samples based on a standard curve generated with known ATP concentrations.
Scrape Wound Healing Assay
This assay assesses collective cell migration, a process that can be influenced by gap junction communication.
Principle: A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.
Protocol:
-
Cell Seeding: Grow a confluent monolayer of cells in a culture dish or multi-well plate.[14]
-
Creating the Wound: Use a sterile pipette tip (e.g., p200) to create a straight scratch across the center of the monolayer.[14]
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of Gap27 or a control.
-
Imaging (Time 0): Immediately capture images of the wound at defined locations using a microscope.[14]
-
Incubation and Time-Lapse Imaging: Place the cells in an incubator and capture images of the same wound locations at regular intervals (e.g., every 4-8 hours) until the wound is closed.[15]
-
Data Analysis: The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems [mdpi.com]
- 6. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. clyte.tech [clyte.tech]
- 15. med.virginia.edu [med.virginia.edu]
The Unscrambled Truth: Utilizing Scrambled Peptides as a Negative Control for Gap 27
In the intricate world of cellular communication, Gap 27 has emerged as a potent tool for researchers studying the role of gap junctions, particularly those formed by Connexin 43 (Cx43). As a mimetic peptide, this compound effectively blocks the communication channels between cells, allowing for the investigation of a myriad of physiological processes. However, the validity of such studies hinges on the use of appropriate negative controls. This guide provides a comprehensive comparison of this compound with its scrambled peptide counterpart, offering experimental data and detailed protocols to aid researchers in designing robust and reliable experiments.
The Critical Role of a Negative Control
A scrambled peptide is a peptide with the same amino acid composition as the active peptide (in this case, this compound) but with the sequence of these amino acids randomly shuffled. The underlying principle is that the biological activity of a peptide is dictated by its specific amino acid sequence and the resulting three-dimensional structure. By scrambling the sequence, the peptide should lose its specific binding affinity and, consequently, its biological function, while retaining similar physicochemical properties such as size and charge. This makes it an ideal negative control to ensure that the observed effects of this compound are due to its specific inhibition of Cx43 and not to non-specific peptide effects.
Performance Comparison: this compound vs. Scrambled Peptide
The efficacy of a scrambled peptide as a negative control is best demonstrated through direct experimental comparison with the active peptide. Below are summaries of quantitative data from studies that have employed a scrambled this compound peptide.
Cell Migration Assays
Cell migration is a key process influenced by gap junctional intercellular communication. Inhibition of Cx43 by this compound has been shown to modulate cell migration, an effect that should be absent when using a scrambled control.
Table 1: Effect of this compound and Scrambled this compound on Cell Migration Velocity
| Cell Type | Treatment | Average Cell Velocity (μm/h) | Reference |
| Juvenile Foreskin Fibroblasts | Control (no peptide) | 13.8 ± 0.2 | Wright et al., 2018[1] |
| This compound (100 µM) | 16.3 ± 0.2 | Wright et al., 2018[1] | |
| Scrambled this compound | Not reported |
Note: While Wright et al. (2018) did not use a scrambled peptide in this specific experiment, the data illustrates the expected increase in cell velocity with this compound treatment. A scrambled peptide control would be expected to show a velocity similar to the untreated control.
Wound Healing Assays
The process of wound healing is complex and involves coordinated cell migration and proliferation, processes in which Cx43 plays a significant role.
Table 2: Effect of this compound and Scrambled this compound on Cytokine Release in a Corneal Wound Healing Model
| Cytokine | Treatment | Concentration (pg/mL) | Reference |
| TNF-α | Scrambled this compound (scGap27) | ~150 | O'Carroll et al., 2018[2] |
| This compound | ~125 | O'Carroll et al., 2018[2] | |
| IL-6 | Scrambled this compound (scGap27) | ~1200 | O'Carroll et al., 2018[2] |
| This compound | ~1000 | O'Carroll et al., 2018[2] |
Data are approximated from graphical representations in the cited publication. The study showed no statistically significant difference in the release of these inflammatory mediators between this compound and the scrambled control in this particular model, suggesting that in this context, the observed effects of this compound on wound closure may be independent of major changes in these specific cytokines.
Dye Transfer Assays
A direct measure of gap junction functionality is the transfer of fluorescent dyes between adjacent cells. Effective inhibition by this compound should block this transfer, while a scrambled peptide should have no effect.
Table 3: Effect of this compound and Scrambled this compound on Dye Transfer
| Cell Type | Treatment | Dye Transfer Inhibition | Reference |
| HeLa cells expressing Cx43 | This compound (300 µM) | Significant inhibition | De Vuyst et al., 2009[3] |
| Scrambled this compound | No significant inhibition | De Vuyst et al., 2009[3] |
Experimental Protocols
To ensure the rigorous evaluation of this compound's effects, detailed and standardized experimental protocols are essential.
Scrambled Peptide Design
The design of a scrambled peptide is a critical first step. The goal is to create a peptide with the same amino acid composition as this compound but in a randomized sequence. Online tools or custom peptide synthesis services can be used for this purpose. It is important to ensure that the scrambled sequence does not inadvertently create new known binding motifs.
This compound Sequence: SRPTEKTIFII
Example Scrambled Sequence: TIFIIKTERSP (This is just one of many possibilities)
Cell Migration Assay (Scratch/Wound Healing Assay)
-
Cell Seeding: Plate cells in a multi-well plate and allow them to grow to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a uniform scratch in the cell monolayer.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add a fresh medium containing either this compound, the scrambled this compound peptide, or a vehicle control. A typical concentration for this compound is 100 µM.[1]
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure can be calculated and compared between the different treatment groups.
Dye Transfer Assay (Calcein-AM)
-
Cell Culture: Grow cells to a high level of confluency on glass coverslips.
-
Dye Loading: Load a subset of cells with a gap junction-permeable fluorescent dye such as Calcein-AM.
-
Co-culture: Co-culture the dye-loaded cells with an unlabeled population of the same cells.
-
Treatment: Incubate the co-culture with either this compound, the scrambled this compound peptide, or a vehicle control.
-
Microscopy: After a defined incubation period, visualize the cells using fluorescence microscopy.
-
Quantification: Quantify the extent of dye transfer to the unlabeled cells by counting the number of fluorescent neighboring cells or by measuring the fluorescence intensity in the recipient cells.
Visualizing the Mechanism and Pathways
Understanding the mechanism of action of this compound and the signaling pathways it affects is crucial for interpreting experimental results.
Mechanism of this compound Action
This compound is a mimetic peptide that corresponds to a sequence on the second extracellular loop of Cx43.[2] It is thought to bind to this region, leading to a conformational change that closes the hemichannel and subsequently disrupts the full gap junction channel.
Caption: this compound binds to the extracellular loops of Connexin 43 hemichannels, leading to the closure of the gap junction channel.
Connexin 43 Signaling Pathway
The inhibition of Cx43 by this compound can impact several downstream signaling pathways that regulate cellular processes like proliferation and migration.
Caption: this compound inhibits Connexin 43 gap junctions, thereby blocking the intercellular passage of second messengers and affecting downstream cellular responses.
Experimental Workflow
A typical workflow for comparing this compound and a scrambled peptide control is outlined below.
Caption: A generalized workflow for conducting experiments to compare the effects of this compound with a scrambled peptide control.
References
- 1. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gap 27 and Carbenoxolone for Gap Junction Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Widely Used Gap Junction Blockers
In the study of intercellular communication, the targeted modulation of gap junctions is paramount. Gap junctions, composed of connexin proteins, form channels that allow for the direct exchange of ions and small molecules between adjacent cells, playing critical roles in a myriad of physiological and pathological processes. The specific and effective blockage of these channels is a key experimental manipulation. This guide provides a detailed comparison of two commonly used gap junction inhibitors: the connexin-mimetic peptide Gap 27 and the glycyrrhetinic acid derivative, carbenoxolone. We present their mechanisms of action, specificity, off-target effects, and relevant experimental protocols to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Carbenoxolone |
| Type | Synthetic Peptide | Glycyrrhetinic Acid Derivative |
| Primary Target | Connexin 43 (Cx43) | Non-selective for connexin isoforms |
| Mechanism | Binds to the second extracellular loop of Cx43, leading to hemichannel closure and disruption of gap junction plaques. | Broadly blocks gap junction channels. |
| Specificity | Relatively specific for Cx43 and potentially Cx32 and Cx40 due to sequence homology. | Non-specific, affecting various connexin isoforms. |
| Off-Target Effects | Can inhibit pannexin channels. | Numerous, including inhibition of 11β-hydroxysteroid dehydrogenase, and effects on various other ion channels and receptors. |
| Key Advantage | Higher specificity for Cx43-containing gap junctions. | Broad-spectrum gap junction inhibition. |
| Key Disadvantage | Potential for incomplete inhibition. | Significant and well-documented off-target effects that can confound experimental results. |
Mechanism of Action
This compound is a synthetic peptide designed to mimic a specific sequence on the second extracellular loop of Connexin 43 (Cx43).[1] Its mechanism of action is thought to involve the direct binding to this extracellular loop, which leads to the closure of Cx43 hemichannels within minutes.[2] Over a longer period (30 minutes or more), this interaction disrupts the integrity of the gap junction plaques, leading to a reduction in intercellular communication. Due to sequence homology in the binding region, this compound may also affect gap junctions composed of other connexins, such as Cx32 and Cx40.
Carbenoxolone , a derivative of glycyrrhizinic acid from licorice root, is a widely used but non-selective gap junction blocker.[3] Its precise mechanism of blocking gap junctions is not as well-defined as that of this compound. It is considered a broad-spectrum inhibitor, affecting channels formed by various connexin isoforms without clear selectivity.[4] This lack of specificity can be advantageous when the goal is to inhibit all gap junctional communication in a mixed cell population, but it presents a significant challenge when trying to dissect the role of a specific connexin.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies providing IC50 values for both this compound and carbenoxolone under identical experimental conditions are limited. However, data from separate studies provide insights into their potency and selectivity.
Table 1: Inhibitory Concentration (IC50) of Carbenoxolone on Different Connexin Isoforms
| Connexin Isoform | IC50 (µM) | Cell Type | Assay Method |
| Cx43 | 5.6 ± 1.1 | LN215 cells | I-YFP GJIC assay |
| Cx40 | 105.2 ± 1.0 | LN215 cells | I-YFP GJIC assay |
| Cx30 | 748.2 ± 1.3 | LN215 cells | I-YFP GJIC assay |
| Data from Gambogic Acid and Its Analogs Inhibit Gap Junctional Intercellular Communication, Frontiers in Pharmacology, 2020. |
Table 2: Effective Concentrations of this compound for Inhibiting Cx43-Mediated Communication
| Effective Concentration | Effect | Cell Type | Assay Method |
| 160-250 µM | Inhibition of Cx43 hemichannel unitary currents | HeLa-Cx43 cells | Voltage clamp |
| 300 µM | 40% inhibition of relaxation | Thoracic aorta and superior mesenteric artery | Vascular relaxation assay |
| 500 µM | Abolishes acetylcholine-induced hyperpolarization | Guinea-pig isolated internal carotid artery | Electrophysiology |
| Data compiled from various sources.[1][2] |
Off-Target Effects: A Critical Consideration
A crucial factor in the selection of a pharmacological inhibitor is its specificity. Off-target effects can lead to misinterpretation of experimental results.
Carbenoxolone is notorious for its extensive off-target effects.[5] Its most well-documented non-gap junctional activity is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). This inhibition leads to an increase in local glucocorticoid concentrations and can produce mineralocorticoid-like side effects.[4] Furthermore, carbenoxolone has been shown to affect a variety of other ion channels and receptors, including:
These off-target effects can significantly impact neuronal excitability, synaptic transmission, and other cellular processes, making it difficult to attribute observed effects solely to the blockade of gap junctions.[3][8]
This compound , while more specific than carbenoxolone, is not without off-target considerations. There is evidence that this compound and the related peptide Gap 26 can inhibit pannexin channels, which are structurally unrelated to connexins but share some functional similarities.[6] This cross-reactivity should be considered, particularly in experimental systems where pannexins are known to play a role.
Experimental Protocols
Scrape-Loading Dye Transfer Assay for Assessing Gap Junctional Intercellular Communication (GJIC)
This assay is a widely used method to qualitatively and quantitatively assess GJIC in cultured cells. The principle involves mechanically disrupting a region of a confluent cell monolayer in the presence of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye of a different color (e.g., Rhodamine Dextran) to control for membrane integrity. The transfer of the permeable dye to neighboring, unscraped cells is indicative of functional gap junctions.
Materials:
-
Confluent cell monolayers in 6-well plates
-
Phosphate-buffered saline (PBS)
-
Lucifer Yellow CH, lithium salt (e.g., 1 mg/mL in PBS)
-
Rhodamine B isothiocyanate–Dextran (e.g., 1 mg/mL in PBS)
-
Surgical scalpel or 26-gauge needle
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Wash the confluent cell monolayer twice with PBS.
-
Add the dye solution containing both Lucifer Yellow and Rhodamine Dextran to the cells.
-
Using a sterile scalpel blade, make several parallel scrapes across the cell monolayer.
-
Incubate the cells with the dye solution for 5-10 minutes at 37°C to allow for dye loading and transfer.
-
Wash the cells three to five times with PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Immediately visualize the cells using a fluorescence microscope.
-
Capture images of the scrape line. The extent of dye transfer is determined by measuring the distance the Lucifer Yellow has migrated from the scrape line into adjacent cells. Rhodamine Dextran should only be visible in the cells directly along the scrape line.
-
To test the effect of inhibitors, pre-incubate the cells with either this compound or carbenoxolone for a specified time and concentration before performing the scrape-loading assay in the continued presence of the inhibitor.
Conclusion and Recommendations
The choice between this compound and carbenoxolone depends heavily on the specific research question and the experimental system.
This compound is the preferred inhibitor when:
-
The research focuses on the role of Connexin 43.
-
Minimizing off-target effects is a high priority.
-
The potential for incomplete blockade is an acceptable limitation.
Carbenoxolone may be considered when:
-
A broad, non-selective inhibition of gap junctions is desired.
-
The off-target effects can be controlled for or are not expected to interfere with the measured outcome.
-
A more established, though less specific, inhibitor is required.
Given the significant and varied off-target effects of carbenoxolone, researchers should exercise extreme caution when interpreting their data. It is highly recommended to use multiple, structurally and mechanistically different inhibitors to confirm that the observed effects are indeed due to the inhibition of gap junctions. For studies aiming to elucidate the role of specific connexin isoforms, more targeted approaches, such as the use of connexin-mimetic peptides like this compound or genetic knockdown/knockout strategies, are strongly advised.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbenoxolone and 18β‐glycyrrhetinic acid inhibit inositol 1,4,5‐trisphosphate‐mediated endothelial cell calcium signalling and depolarise mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct actions of carbenoxolone on synaptic transmission and neuronal membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Gap 27 for Connexin 43: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of Connexin 43 (Cx43), the most widely expressed gap junction protein, is integral to understanding intercellular communication in physiological and pathological states. Pharmacological tools that specifically modulate Cx43 channels are crucial for elucidating its roles and for developing novel therapeutics. Among these tools, the mimetic peptide Gap 27 has gained prominence as a targeted inhibitor of Cx43. This guide provides an objective assessment of this compound's specificity, compares its performance with alternative inhibitors, and presents supporting experimental data and protocols to aid researchers in its effective application.
Mechanism of Action of this compound
This compound is a synthetic undecapeptide (SRPTEKTIFII) that corresponds to a specific sequence (amino acids 201-211) on the second extracellular loop of Connexin 43. Its inhibitory mechanism is based on this structural mimicry. By binding to the extracellular domain of Cx43, this compound disrupts normal channel function in a two-step process:
-
Rapid Hemichannel Blockade: Within minutes of application, this compound binds to Cx43 hemichannels (unpaired connexons), leading to their closure. This rapid action is particularly relevant for studying pathological conditions where hemichannel opening is implicated, such as in ischemia.
-
Delayed Gap Junction Inhibition: Over a longer period (30 minutes or more), the peptide interferes with the docking of hemichannels between adjacent cells, leading to the disruption of gap junctional intercellular communication (GJIC). The bound hemichannels are often internalized from the plasma membrane.
Assessing the Specificity of this compound
The specificity of this compound is predicated on its design as a mimetic of a unique sequence within Cx43. The targeted extracellular loop sequences are not highly conserved across different connexin family members, which forms the basis for its selective action.
On-Target Activity
Numerous studies have demonstrated this compound's efficacy in blocking Cx43-mediated functions. It effectively attenuates the passage of ions and small molecules through both hemichannels and gap junctions in cells endogenously expressing or transfected with Cx43.[1][2] A scrambled peptide version of this compound, used as a negative control, shows no inhibitory effect on Cx43 channels, confirming that the specific sequence is critical for its activity.[1]
Connexin Isoform Selectivity
While this compound is widely cited as a specific Cx43 inhibitor, comprehensive quantitative studies comparing its IC50 values across a full panel of connexin isoforms are limited in publicly available literature. The principle of specificity for mimetic peptides is supported by findings that peptides designed to mimic other connexins, such as Cx37 and Cx40, do not inhibit Cx43, suggesting a high degree of target recognition based on sequence homology.[3][4] However, one report has suggested that this compound may also partially inhibit pannexin 1 channels, indicating potential for some off-target effects.[5]
Non-Connexin Off-Target Effects
To date, there is a lack of systematic studies, such as broad proteomic screens, to definitively identify or rule out potential non-connexin protein interactions with this compound.[6] Researchers should be aware of this data gap when interpreting results, particularly in complex biological systems.
Comparison with Alternative Connexin Inhibitors
The choice of inhibitor depends critically on the experimental question, particularly the required degree of specificity. This compound offers a targeted approach compared to broad-spectrum blockers, but other molecules also provide valuable, albeit different, profiles.
| Inhibitor | Target(s) / Mechanism | Effective Concentration | Specificity Profile | Key Limitations |
| This compound | Cx43 (mimics 2nd extracellular loop) | 100-300 µM | High for Cx43. Designed for sequence-specific binding.[3] May have some effect on Panx1.[5] | Incomplete inhibition at high concentrations; limited data on cross-reactivity with all connexin isoforms. |
| Gap 26 | Cx43 (mimics 1st extracellular loop) | 100-300 µM | High for Cx43. Similar principle to this compound. | Incomplete inhibition at high concentrations. |
| Carbenoxolone | Broad Spectrum (mechanism unclear) | 50-100 µM | Non-specific. Inhibits multiple connexin isoforms and pannexin channels.[7][8] | Numerous off-target effects including on Ca2+ channels, P2X7 receptors, and GABA receptors.[9] |
| Mefloquine | Preferential Blocker | 3-30 µM | Selective for Cx36 and Cx50 at low µM concentrations.[10] Affects Cx43 at higher concentrations (~30 µM).[10] | Significant neuropsychiatric and cardiac side effects; complex dose-dependent selectivity.[10] |
Experimental Protocols for Specificity Assessment
To evaluate the functional impact of this compound and other inhibitors on Cx43 channels, two primary methods are widely used: the scrape loading/dye transfer assay for gap junctions and the dye uptake assay for hemichannels.
Protocol 1: Scrape Loading/Dye Transfer Assay (for Gap Junctions)
This method assesses gap junctional intercellular communication (GJIC) by observing the transfer of a gap junction-permeable fluorescent dye from mechanically loaded cells to their neighbors.
Materials:
-
Confluent cell monolayer cultured on coverslips or in dishes.
-
Hank's Balanced Salt Solution (HBSS).
-
Dye solution: Phosphate-Buffered Saline (PBS) containing a low molecular weight, gap junction-permeable dye (e.g., 0.5% Lucifer Yellow, MW 457) and a high molecular weight, impermeable dye for marking scraped cells (e.g., 0.5% Rhodamine Dextran, MW 10,000).
-
Surgical scalpel or 30G needle.
-
4% Paraformaldehyde (PFA) for fixation.
-
Fluorescence microscope.
Procedure:
-
Wash the confluent cell monolayer three times with pre-warmed HBSS.
-
Remove the final wash and add the dye solution to cover the cell surface.
-
Using a scalpel blade or needle, make one or more clean scrapes through the monolayer. The dye will enter the cells along the scrape line.
-
Incubate for 1-5 minutes at room temperature to allow dye loading.
-
Quickly and gently wash the monolayer three times with HBSS to remove extracellular dye.
-
Add pre-warmed culture medium and incubate for an additional 5-10 minutes to allow for dye transfer through gap junctions.
-
Wash cells three times with PBS and fix with 4% PFA for 20 minutes.
-
Mount the coverslip and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of dye transfer by measuring the distance the Lucifer Yellow has traveled from the initial scrape line (marked by the Rhodamine Dextran). Compare the transfer distance in control vs. inhibitor-treated cells.
Protocol 2: Dye Uptake Assay (for Hemichannels)
This assay measures the activity of hemichannels by quantifying the uptake of a membrane-impermeable fluorescent dye from the extracellular medium into the cytoplasm.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips.
-
Calcium-containing buffer (e.g., HBSS).
-
Calcium-free buffer to induce hemichannel opening.
-
Dye solution: Calcium-free buffer containing a hemichannel-permeable dye (e.g., 5(6)-Carboxyfluorescein or Ethidium Bromide).[7][11]
-
Fluorescence microscope or plate reader.
Procedure:
-
Wash cells with calcium-containing buffer to establish a baseline.
-
To induce hemichannel opening, replace the buffer with the calcium-free dye solution.
-
Incubate for 5-10 minutes at 37°C.[12]
-
To stop the uptake, remove the dye solution and wash the cells with calcium-containing buffer. This will close the hemichannels.
-
Acquire images with a fluorescence microscope or measure total fluorescence with a plate reader.
-
Analysis: Quantify the mean fluorescence intensity inside the cells. Compare the intensity in control vs. inhibitor-treated cells (the inhibitor is typically pre-incubated before the switch to calcium-free buffer).
Conclusion and Recommendations
This compound is a powerful and widely used tool for the targeted inhibition of Connexin 43. Its mechanism, based on mimicking a specific extracellular loop, provides a high degree of specificity that is superior to broad-spectrum inhibitors like carbenoxolone.
Recommendations for Researchers:
-
Confirm Cx43 Expression: Before using this compound, confirm that your cell or tissue model expresses Cx43 as the primary connexin isoform.
-
Use Appropriate Controls: Always include a scrambled peptide control to ensure the observed effects are sequence-specific and not due to non-specific peptide interactions.
-
Consider Time Dependence: Be mindful of the different kinetics for hemichannel vs. gap junction inhibition when designing experiments.
-
Acknowledge Limitations: When interpreting data, acknowledge the limited public information on this compound's activity against a full panel of other connexins and its potential interaction with pannexin 1.
-
Choose Wisely: For studies requiring the distinction between different connexin isoforms (where Cx43 is not the sole or primary target), this compound may not be the ideal tool. In such cases, a combination of genetic approaches (siRNA) and other, more isoform-selective inhibitors (if available) should be considered.
By understanding its mechanism, specificity profile, and proper experimental application, researchers can effectively leverage this compound to advance our knowledge of Connexin 43's role in health and disease.
References
- 1. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of connexin-mimetic peptides on gap junction functionality and connexin expression in cultured vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Proteomic Analysis of Connexin 43 Reveals Novel Interactors Related to Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxyfluorescein Dye Uptake to Measure Connexin-mediated Hemichannel Activity in Cultured Cells [bio-protocol.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 11. Dye-uptake Experiment through Connexin Hemichannels [umu.diva-portal.org]
- 12. Carboxyfluorescein Dye Uptake to Measure Connexin-mediated Hemichannel Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Inhibiting Intercellular Communication Beyond Gap27
For Researchers, Scientists, and Drug Development Professionals
Gap junctional intercellular communication (GJIC) plays a critical role in a myriad of physiological processes, and its dysregulation is implicated in numerous diseases. Consequently, the pharmacological and genetic modulation of gap junctions, primarily formed by connexin proteins, is of significant interest. Gap27, a mimetic peptide derived from the second extracellular loop of Connexin 43 (Cx43), is a widely utilized tool for inhibiting GJIC. However, a range of alternative methods, each with distinct mechanisms, specificities, and experimental considerations, offer valuable tools for researchers. This guide provides an objective comparison of these alternatives to Gap27, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitory strategy.
Quantitative Comparison of Inhibitors
The following table summarizes the key characteristics of various inhibitors of intercellular communication, providing a comparative overview of their mechanisms, targets, and potency.
| Inhibitor Class | Specific Inhibitor | Mechanism of Action | Primary Target(s) | Potency (IC50) | Key Observed Effects |
| Mimetic Peptides | Gap27 | Competes with the docking of opposing hemichannels, blocking the formation of functional gap junction channels. | Cx43, Cx37, Cx40 | ~200 µM for hemichannel inhibition[1] | Inhibits both gap junctions and hemichannels; enhances wound healing in some models.[2] |
| Gap26 | Similar to Gap27, targets the first extracellular loop of connexins. | Cx43 | ~81 µM for hemichannel inhibition[1] | Blocks both gap junctions and hemichannels. | |
| Gap19 | Binds to the C-terminus of Cx43, preventing the interaction with the cytoplasmic loop required for hemichannel opening. | Cx43 hemichannels | ~6.5 µM for hemichannel inhibition[3] | Selectively inhibits hemichannels without affecting gap junction channels.[3][4] | |
| Small Molecules | Carbenoxolone | A derivative of glycyrrhetinic acid; the exact mechanism is not fully elucidated but is thought to involve changes in connexin phosphorylation and assembly.[5] | Broad-spectrum connexin inhibitor, also affects pannexin channels and other ion channels.[6] | ~5.6 µM for Cx43 GJIC[2] | Non-specific inhibitor with multiple off-target effects. |
| 18-α-Glycyrrhetinic Acid | Similar to Carbenoxolone. | Broad-spectrum connexin inhibitor. | Varies with cell type and connexin isoform. | Reversible inhibition of GJIC. | |
| Fenamates (e.g., Flufenamic acid) | Act as chemical modifiers of channel gating. | Broad-spectrum connexin and pannexin inhibitor. | Varies with cell type and connexin isoform. | Also affects other ion channels. | |
| Genetic Tools | siRNA | Induces degradation of target mRNA, leading to protein knockdown. | Specific to the connexin isoform targeted by the siRNA sequence. | Not applicable (concentration-dependent knockdown) | Long-term and specific inhibition of connexin expression. Can enhance wound closure.[2] |
| CRISPR/Cas9 | Creates double-strand breaks in the target gene, leading to gene knockout through error-prone repair. | Specific to the connexin gene targeted by the gRNA sequence. | Not applicable (permanent gene knockout) | Permanent and highly specific inhibition of connexin expression. |
Signaling Pathways and Inhibitor Mechanisms
The inhibition of intercellular communication can be achieved through various mechanisms targeting different aspects of gap junction and hemichannel function. The following diagram illustrates the primary modes of action for the compared inhibitor classes.
Caption: Mechanisms of action for different classes of intercellular communication inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the comparison and application of these inhibitors.
Scrape Loading-Dye Transfer (SL-DT) Assay for GJIC Inhibition
This assay is a common method to assess the functionality of gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.
Experimental Workflow:
Caption: Workflow for the Scrape Loading-Dye Transfer Assay.
Protocol:
-
Cell Culture: Plate cells at a density that will result in a confluent monolayer at the time of the assay.
-
Inhibitor Treatment: Pre-incubate the confluent cell monolayer with the desired inhibitor (e.g., 100-300 µM Gap27 or 5-50 µM Carbenoxolone) for the appropriate duration (typically 30 minutes to a few hours).
-
Scrape Loading: Gently wash the cells with phosphate-buffered saline (PBS). Make a single linear scratch across the monolayer using a sterile p200 pipette tip in the presence of a solution containing a gap junction-permeable fluorescent dye (e.g., 0.5% Lucifer Yellow).
-
Dye Transfer: Allow the dye to load into the cells along the scratch for 1-2 minutes.
-
Washing: Quickly and gently wash the cells several times with PBS to remove excess dye.
-
Incubation: Add fresh, pre-warmed culture medium (without dye) and incubate for 5-15 minutes to allow for dye transfer to adjacent cells through gap junctions.
-
Fixation and Imaging: Wash the cells with PBS and fix with 4% paraformaldehyde. Acquire images using a fluorescence microscope.
-
Quantification: Measure the distance of dye transfer from the edge of the scratch. Compare the extent of dye spread in inhibitor-treated cells to control cells.
ATP Release Assay for Hemichannel Activity
This assay measures the release of ATP from cells, a common indicator of hemichannel opening.
Protocol:
-
Cell Culture: Seed cells in a 24-well plate and grow to approximately 80% confluency.
-
Inhibitor Treatment: Pre-incubate cells with the desired inhibitor (e.g., 10-100 µM Gap27 or Gap19) for 30 minutes.
-
Induction of Hemichannel Opening: Wash cells with a low-calcium or calcium-free buffer to induce hemichannel opening.
-
Sample Collection: After a defined incubation period (e.g., 5-15 minutes), collect the extracellular buffer.
-
ATP Measurement: Use a commercially available luciferin-luciferase-based ATP assay kit to measure the concentration of ATP in the collected samples according to the manufacturer's instructions.
-
Data Analysis: Normalize the ATP release to the total protein content of the cells in each well. Compare ATP release in inhibitor-treated cells to control cells.
siRNA-Mediated Knockdown of Connexin 43
This method provides a transient and specific way to reduce the expression of a target connexin.
Validated siRNA Sequences for Human GJA1 (Cx43):
-
Commercially available pre-designed and validated siRNAs are recommended for robust and reproducible results. Examples can be found from suppliers like Thermo Fisher Scientific (Silencer Select) and Sigma-Aldrich (MISSION® siRNA). A common target sequence is within the coding region of the GJA1 gene. For instance, a previously used siRNA sequence is: 5'-GCGCCUUAGGCAAACUCCUUGACAA-3' (sense)[7].
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
Dilute the Cx43 siRNA (e.g., 20 pmol) in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assay: Perform functional assays (e.g., SL-DT or wound healing assay) to assess the effect of Cx43 knockdown on intercellular communication.
CRISPR/Cas9-Mediated Knockout of Connexin 43
This technique allows for the permanent disruption of the target connexin gene.
Validated gRNA Sequences for Human GJA1 (Cx43):
-
Validated gRNA sequences can be found in public databases such as Addgene or designed using online tools. It is crucial to select a gRNA that targets an early exon to maximize the probability of generating a loss-of-function mutation. An example of a validated gRNA target sequence for human GJA1 is: 5'-CACCGGGTGACTAGACACCCAAGAG-3'.
Protocol:
-
gRNA Design and Cloning: Design and clone the gRNA sequence into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the Cas9/gRNA plasmid into the target cells using a suitable transfection method (e.g., lipofection or electroporation).
-
Cell Sorting/Selection: 24-48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells (indicating successful transfection) or use antibiotic selection if the plasmid contains a resistance marker.
-
Clonal Expansion: Plate the sorted/selected cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Screening and Validation:
-
Expand individual clones and screen for successful gene editing by genomic DNA sequencing (e.g., Sanger sequencing) to identify insertions or deletions (indels) at the target site.
-
Confirm the absence of Cx43 protein expression by Western blot.
-
-
Phenotypic Analysis: Use the validated knockout cell line for functional assays to investigate the long-term consequences of the complete absence of Cx43-mediated intercellular communication.
Conclusion
The choice of an inhibitor for intercellular communication depends heavily on the specific research question, the experimental system, and the desired duration and specificity of the inhibition. While Gap27 remains a valuable tool for the acute and reversible blockade of gap junctions and hemichannels, researchers now have a diverse toolkit of alternatives at their disposal.
-
Mimetic peptides like Gap19 offer enhanced specificity for hemichannels, allowing for the dissection of the distinct roles of hemichannels versus gap junctions.
-
Small molecules such as Carbenoxolone provide a broad-spectrum and readily available option, but their off-target effects necessitate careful experimental design and interpretation.
-
Genetic tools like siRNA and CRISPR/Cas9 provide unparalleled specificity for long-term or permanent inhibition of specific connexin isoforms, enabling the study of the chronic effects of disrupted intercellular communication.
By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to select the most appropriate method to investigate the intricate roles of intercellular communication in health and disease.
References
- 1. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gambogic Acid and Its Analogs Inhibit Gap Junctional Intercellular Communication [frontiersin.org]
- 3. Selective inhibition of Cx43 hemichannels by Gap19 and its impact on myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
Cross-Validation of Gap 27: A Comparative Guide to Alternative Techniques
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gap 27, a well-known connexin 43 (Cx43) mimetic peptide, with alternative techniques for studying gap junction and hemichannel functions. Supported by experimental data, this guide delves into the methodologies and quantitative outcomes of cross-validation studies, offering a comprehensive resource for experimental design and data interpretation.
This compound acts as a selective inhibitor of channels formed by Connexin 43 (Cx43), a ubiquitous protein forming gap junctions and hemichannels that are crucial for intercellular communication and cellular signaling. It functions by binding to the second extracellular loop of Cx43, leading to the rapid closure of hemichannels within minutes and the subsequent disruption of gap junctional intercellular communication (GJIC) over longer periods. To ensure the specificity and validity of results obtained using this compound, it is essential to cross-validate findings with other established techniques. This guide outlines and compares the use of Dye Transfer Assays, Patch-Clamp Electrophysiology, and Calcium Imaging as alternative and complementary methods to study the effects of this compound.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data from studies utilizing this compound and cross-validating its effects with other techniques.
| Technique | Parameter Measured | Effect of this compound | Alternative Technique | Corresponding Effect | Quantitative Comparison |
| Scrape Loading / Dye Transfer | Inhibition of Gap Junctional Intercellular Communication (GJIC) | Inhibition of Lucifer Yellow dye transfer | Cx43-siRNA | Reduced dye transfer | A study on wound healing in skin models demonstrated that this compound (at 100 µM) enhanced scrape wound closure by approximately 50%, an effect also observed with Cx43-siRNA.[1][2] While direct percentage inhibition of dye transfer by this compound is not extensively reported, its efficacy in blocking GJIC is well-established. |
| Patch-Clamp Electrophysiology | Inhibition of Hemichannel and Junctional Currents | Reduction of Cx43 hemichannel unitary currents | Cx43-siRNA | Inhibition of voltage-activated unitary currents | This compound demonstrates a half-maximal inhibitory concentration (IC50) of 161 µM for Cx43 hemichannel block.[3] It reduces the open probability of hemichannels without affecting their unitary conductance (~220 pS).[3][4] Cx43-siRNA similarly inhibits these currents, confirming the specificity of this compound's action.[5] |
| Calcium Imaging | Inhibition of Intercellular Calcium Wave Propagation | Attenuation of calcium wave propagation | Other Gap Junction Blockers (e.g., α-glycyrrhetinic acid) | Reduced spread of calcium waves | While specific quantitative data on the percentage reduction of calcium wave propagation by this compound is limited, studies have shown that gap junction inhibitors, in general, significantly reduce the spread of mechanically induced calcium waves.[6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Scrape Loading / Dye Transfer Assay
This technique assesses gap junctional intercellular communication (GJIC) by observing the transfer of a fluorescent dye between adjacent cells.
-
Cell Culture: Plate cells to form a confluent monolayer.
-
Inhibitor Treatment: Incubate the cells with this compound (typically 100-200 µM) or a scrambled peptide control for 30 minutes to several hours.
-
Scrape Loading: Create a linear scratch in the cell monolayer using a sterile needle or pipette tip in the presence of a low molecular weight, gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 0.5 mg/mL) and a high molecular weight, gap junction-impermeable dye (e.g., Rhodamine Dextran) as a control for loading.
-
Dye Transfer: Allow the dye to transfer between cells for a defined period (e.g., 5-15 minutes).
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde and visualize the dye transfer using fluorescence microscopy.
-
Quantification: Measure the distance of Lucifer Yellow transfer from the scrape line or count the number of dye-coupled cells. The inhibition of dye transfer in this compound-treated cells compared to control indicates a reduction in GJIC.
Patch-Clamp Electrophysiology
This electrophysiological technique allows for the direct measurement of ion channel activity, including that of gap junction channels and hemichannels.
-
Cell Preparation: Use cell pairs expressing Cx43 or single cells for hemichannel recordings.
-
Pipette Solution: The internal pipette solution should contain appropriate ions (e.g., KCl, CsCl) and a fluorescent dye (e.g., Lucifer Yellow) to confirm cell coupling.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on one or both cells of a pair.
-
Voltage Protocol: Apply a series of voltage steps to one cell (the "driver" cell) while recording the current in the adjacent, non-stepped cell (the "recipient" cell). The current recorded in the recipient cell represents the junctional current. For hemichannel recordings, apply voltage steps to a single cell and record the resulting currents.
-
This compound Application: Perfuse the cells with a solution containing this compound (e.g., 100-200 µM) and repeat the voltage protocol.
-
Data Analysis: Calculate the junctional conductance (Gj) by dividing the junctional current by the transjunctional voltage. A reduction in Gj after this compound application indicates inhibition of gap junction channels. For hemichannels, analyze the reduction in current amplitude and open probability.
Calcium Imaging
This method visualizes the propagation of intercellular calcium waves, which are often mediated by gap junctions.
-
Cell Loading: Load confluent cell monolayers with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM (2-5 µM) or Fluo-4 AM.
-
Inhibitor Treatment: Pre-incubate the cells with this compound (typically 100 µM) or a control peptide.
-
Stimulation: Mechanically stimulate a single cell with a micropipette to induce an increase in intracellular calcium.
-
Image Acquisition: Record the changes in fluorescence intensity over time in the stimulated cell and its neighbors using a fluorescence microscope equipped with a sensitive camera.
-
Data Analysis: Quantify the propagation of the calcium wave by measuring the number of responding cells, the distance the wave travels, or the rate of fluorescence intensity change in neighboring cells. A decrease in the extent and speed of calcium wave propagation in the presence of this compound suggests inhibition of GJIC.[6]
Conclusion
Cross-validation of results obtained with this compound using alternative techniques such as Cx43-siRNA, patch-clamp electrophysiology, and dye transfer assays is crucial for confirming the specificity of its effects on Cx43-mediated communication. The data presented in this guide demonstrates a consistent inhibition of gap junction and hemichannel function by this compound, which is corroborated by these alternative methods. The provided experimental protocols offer a framework for researchers to design and execute robust studies to investigate the role of Cx43 in various physiological and pathological processes. By employing a multi-faceted approach, the scientific community can ensure the reliability and accuracy of findings in the field of intercellular communication.
References
- 1. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Connexin Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connexin 43 is an emerging therapeutic target in ischemia/reperfusion injury, cardioprotection and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intercellular Ca(2+) wave propagation in human retinal pigment epithelium cells induced by mechanical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Gap 27 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Gap 27, a synthetic connexin-mimetic peptide and gap junction inhibitor. Adherence to these guidelines is critical due to the chemical's potential hazards.
Core Safety and Hazard Information
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral - Category 4).[1]
-
Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1).[1]
Understanding these hazards informs the necessity for careful handling and disposal to prevent harm to personnel and the environment.
Proper Disposal Procedure
The universally recommended procedure for the disposal of this compound and its container is to:
Dispose of contents/container to an approved waste disposal plant.[1]
This directive underscores that this compound should not be disposed of in standard laboratory trash or drains. It must be handled as hazardous waste and transferred to a facility licensed to manage such chemicals.
Step-by-Step Operational Protocol for Disposal
To ensure safety and compliance, follow this detailed protocol for the disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Container Management:
-
Keep the original container of this compound tightly sealed when not in use.[1]
-
For solutions of this compound, use a clearly labeled, sealed, and appropriate waste container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Handling Precautions:
-
Spill Management:
-
In the event of a spill, collect the spillage to prevent it from entering the environment.[1]
-
Follow your institution's established protocols for chemical spill cleanup.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with the necessary information about the waste, including the Safety Data Sheet (SDS) for this compound.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 1304.53 g/mol | [2][3][] |
| Purity | ≥95% (HPLC) | [5] |
| Solubility in DMSO | 50 mM or 100 mg/mL | [6][7] |
| Solubility in Water | 1 mg/ml or 10 mM | [5][7] |
| Storage Temperature (Powder) | -20°C | [1][2] |
| Storage Temperature (in Solvent) | -80°C | [1][2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
This structured approach ensures that all safety and regulatory requirements are met, minimizing risk and promoting a culture of safety and environmental responsibility within the laboratory.
References
- 1. This compound|198284-64-9|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, gap junction blocking peptide (CAS 198284-64-9) | Abcam [abcam.com]
Essential Safety and Logistical Information for Handling Gap 27
For researchers, scientists, and drug development professionals working with the connexin inhibitor Gap 27, adherence to strict safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this peptide in a laboratory setting.
Chemical and Physical Properties
This compound is a synthetic peptide that acts as a gap junction inhibitor, specifically targeting connexin 43 (Cx43).[1][2][3] Understanding its properties is the first step in safe handling.
| Property | Value | Source |
| Amino Acid Sequence | Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile | [4] |
| Molecular Formula | C60H101N15O17 | [4][5] |
| Molecular Weight | 1304.53 g/mol | [2][4][5] |
| Appearance | White powder | [6] |
| Solubility | Soluble in water (1.00-1.02 mg/mL) and DMSO (100 mg/mL) | [2] |
| Storage Temperature | -20°C for long-term storage | [7][8][9] |
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against accidental exposure. The following PPE is mandatory when handling this compound in its lyophilized powder form and in solution.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against splashes and chemical vapors.[7] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[7] For prolonged contact or when handling concentrated solutions, consider double gloving. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust Respirator | Recommended when handling larger quantities of lyophilized peptide to avoid inhalation of the powder.[8][10] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the stability and integrity of this compound, as well as to ensure the safety of laboratory personnel.
Handling Lyophilized Peptide
Lyophilized peptides are often hygroscopic.[10][11] To prevent degradation from moisture absorption, follow these steps:
-
Before opening, allow the vial of this compound to equilibrate to room temperature in a desiccator.[7][8][10][11]
-
Weigh the desired amount of peptide quickly in a clean, designated area.
-
Tightly reseal the vial immediately after use.
-
For peptides containing cysteine, methionine, or tryptophan, it is recommended to purge the vial with an inert gas like nitrogen or argon to prevent oxidation.[7]
Reconstitution and Storage of Solutions
-
Reconstitution : For most applications, this compound can be reconstituted in sterile, distilled water or a buffer of choice.[7] For higher concentrations, DMSO can be used.[2] When dissolving, sonication may be used to aid dissolution, but avoid excessive heating.[8][10]
-
Storage of Stock Solutions : It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[7][9] Store stock solutions at -20°C or colder.[7][8][9] Peptide solutions are generally stable for up to a week at 4°C, but long-term storage in solution is not recommended.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential biological effects. Peptide waste should be handled as chemical waste.
| Waste Type | Disposal Procedure |
| Unused/Expired Lyophilized Peptide | Dispose of as chemical waste in accordance with federal, state, and local environmental regulations.[6] It should be collected in a sealed, clearly labeled chemical waste container. |
| Aqueous Peptide Solutions | Collect in a designated liquid chemical waste container. Do not pour down the drain.[2] Some institutions may permit sewer disposal of non-hazardous, dilute aqueous solutions after neutralization, but this requires verification with the institution's Environmental Health and Safety (EHS) office and local wastewater treatment regulations.[4][12] |
| Contaminated Labware (e.g., pipette tips, tubes) | All materials that have come into contact with this compound should be considered contaminated.[2] Dispose of these items in a designated solid chemical waste or biohazard waste container.[2] |
| Spills | In case of a spill, absorb the material with an inert absorbent material.[6] Collect the absorbed material and any contaminated surfaces into a sealed container for chemical waste disposal. Ensure the area is thoroughly cleaned after the spill is contained. |
Experimental Protocols
The following are generalized protocols for common experiments involving this compound. Researchers should adapt these protocols to their specific cell types and experimental conditions.
Inhibition of Gap Junction Intercellular Communication (GJIC)
This protocol describes a method to assess the effect of this compound on the transfer of a fluorescent dye between cells, a common measure of GJIC.
-
Cell Culture : Plate cells in a multi-well plate and grow to confluency to ensure the formation of gap junctions.
-
Preparation of Donor and Recipient Cells :
-
Co-culture : After dye loading, wash the cells and then co-culture the donor and recipient cells at a 1:1 ratio.
-
Treatment with this compound : Add this compound to the co-culture at the desired concentration. A typical concentration range is 50-200 µM.[14] Include a vehicle control (the solvent used to dissolve this compound) and a negative control (a scrambled version of the peptide).
-
Incubation : Incubate the cells for a sufficient period to allow for dye transfer (typically 2-4 hours).
-
Analysis : Quantify the transfer of the gap junction-permeable dye from the donor to the recipient cells using fluorescence microscopy or flow cytometry.[13] A reduction in dye transfer in the this compound-treated cells compared to the control indicates inhibition of GJIC.
Wound Healing/Cell Migration Assay
This protocol outlines how to assess the effect of this compound on cell migration, often studied in the context of wound healing.
-
Cell Culture : Grow cells to a confluent monolayer in a multi-well plate.
-
Creating the "Wound" : Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment : Immediately after creating the wound, wash the cells to remove dislodged cells and add fresh media containing this compound at the desired concentration. Include appropriate controls.
-
Image Acquisition : Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) until the wound in the control wells is closed.
-
Analysis : Measure the area of the wound at each time point. The rate of wound closure can be calculated and compared between the different treatment groups. An increase in the rate of wound closure with this compound treatment has been observed in some cell types.[5][15][16]
Visualizations
Signaling Pathway of this compound Action
References
- 1. Connexin43 and the intercellular signaling network regulating skeletal remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 3. mdpi.com [mdpi.com]
- 4. peptiderecon.com [peptiderecon.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Investigating Intercellular Channels: Focus on Gap Junctions | AAT Bioquest [aatbio.com]
- 14. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
